molecular formula C9H18N2O2 B156671 BMS961 CAS No. 91188-15-7

BMS961

Cat. No.: B156671
CAS No.: 91188-15-7
M. Wt: 186.25 g/mol
InChI Key: MOLUHRBHXXGWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS961, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-(azetidin-3-ylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUHRBHXXGWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571807
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-15-7
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Role of BMS-986158 in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the BET Inhibitor BMS-986158, a Potent Modulator of Oncogenic Transcription

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The query for "BMS961" did not yield specific results. Based on the similarity of the compound identifier and its relevance to gene regulation, this guide focuses on the well-documented Bristol Myers Squibb (BMS) compound, BMS-986158 , a potent Bromodomain and Extra-Terminal domain (BET) inhibitor.

Executive Summary

BMS-986158 is a selective, orally bioavailable small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BMS-986158 effectively displaces these proteins from chromatin, leading to the suppression of key oncogenes and other genes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies associated with BMS-986158's function in gene regulation.

Core Mechanism of Action: Disruption of Transcriptional Activation

The primary function of BMS-986158 in gene regulation is the inhibition of the BET family of proteins. This disruption of BET protein function leads to a cascade of downstream effects on gene expression.

Signaling Pathway of BMS-986158 Action

BMS-986158 exerts its effects by interrupting the normal function of BET proteins in facilitating gene transcription. The simplified signaling pathway is as follows:

BMS986158_Signaling_Pathway cluster_0 Chromatin Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET Recruits TF_Complex Transcriptional Machinery (e.g., P-TEFb) BET->TF_Complex Recruits Gene Target Genes (e.g., c-MYC) TF_Complex->Gene Activates Transcription Oncogenic\nProcesses Oncogenic Processes Gene->Oncogenic\nProcesses Promotes BMS986158 BMS-986158 BMS986158->BET Inhibits Binding

BMS-986158 inhibits BET protein binding to acetylated histones.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and pharmacokinetic properties of BMS-986158.

Table 1: In Vitro Inhibitory Activity of BMS-986158
Cell LineCancer TypeIC50 (nM)Assay TypeReference
NCI-H211Small Cell Lung Cancer6.6Proliferation Assay[1]
MDA-MB-231Triple-Negative Breast Cancer5Proliferation Assay[1]
Multiple Hematologic and Solid Tumor Cell LinesVariousPotent (sub-micromolar)Proliferation Assays[2]
BRD4 (BD1)-< 5TR-FRET[3]
Table 2: Pharmacokinetic Parameters of BMS-986158 in Humans (Phase 1/2a Trial)
ParameterValueDosing ScheduleReference
Tmax (median)1 - 4 hoursSingle dose[4]
Dose ProportionalityObserved from 0.75 - 4.5 mgSingle dose[4]
Most Common Treatment-Related Adverse Events (TRAEs)Diarrhea (43%), Thrombocytopenia (39%)Multiple schedules[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Inhibition

This assay is commonly used to screen for and characterize inhibitors of protein-protein interactions, such as the binding of BET bromodomains to acetylated histones.

Objective: To quantify the inhibitory activity of BMS-986158 on the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A BET bromodomain protein is typically tagged with a donor fluorophore (e.g., Europium cryptate), and a biotinylated acetylated histone peptide is bound to streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the bromodomain binds to the histone peptide, FRET occurs. An inhibitor like BMS-986158 will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant, purified BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore.

  • Biotinylated acetylated histone H4 peptide.

  • Streptavidin-conjugated acceptor fluorophore.

  • BMS-986158 or other test compounds.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Microplate reader capable of TR-FRET measurements.

Protocol:

  • Prepare serial dilutions of BMS-986158 in the assay buffer.

  • In a suitable microplate, add the BET bromodomain protein and the acetylated histone peptide.

  • Add the serially diluted BMS-986158 to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Add the streptavidin-conjugated acceptor fluorophore to each well.

  • Incubate the plate for another defined period (e.g., 60 minutes) in the dark.

  • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

  • Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Patient-Derived Xenograft (PDX) Models for In Vivo Efficacy

PDX models are a powerful tool for evaluating the anti-tumor activity of investigational drugs in a system that more closely recapitulates the heterogeneity of human tumors.

Objective: To assess the in vivo anti-tumor efficacy of BMS-986158 in various cancer types.

Principle: Fresh tumor tissue from a patient is surgically implanted into an immunodeficient mouse. Once the tumor is established, the mouse is treated with the investigational drug, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD-scid or NSG mice).

  • Fresh, sterile patient tumor tissue.

  • Surgical instruments.

  • BMS-986158 formulated for oral administration.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Under sterile conditions, mince the patient tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize an immunodeficient mouse and make a small incision in the flank.

  • Implant a single tumor fragment subcutaneously.

  • Suture the incision and monitor the mouse for recovery and tumor growth.

  • Tumor Growth Monitoring: Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Treatment Administration: Randomize the mice into treatment and control groups.

  • Administer BMS-986158 orally to the treatment group according to the specified dosing schedule (e.g., daily or 5 days on/2 days off). The control group receives the vehicle.

  • Continue treatment and tumor monitoring for a predefined period or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the BMS-986158-treated group to the control group to assess efficacy.

Mandatory Visualizations

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow Start Start Prep_Reagents Prepare Reagents: - BET Bromodomain (Donor) - Histone Peptide (Biotinylated) - BMS-986158 dilutions Start->Prep_Reagents Dispense Dispense Reagents into Microplate Prep_Reagents->Dispense Incubate1 Incubate (e.g., 60 min) for Binding Dispense->Incubate1 Add_Acceptor Add Streptavidin-Acceptor Incubate1->Add_Acceptor Incubate2 Incubate (e.g., 60 min) in Dark Add_Acceptor->Incubate2 Read_Plate Read Plate with TR-FRET Reader Incubate2->Read_Plate Analyze Analyze Data: Calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for a TR-FRET based BET inhibitor screening assay.
Logical Relationship of BMS-986158's Effect on Gene Expression

Gene_Expression_Effect BMS986158 BMS-986158 BET_Inhibition BET Inhibition BMS986158->BET_Inhibition Chromatin_Displacement BRD4 Displacement from Chromatin BET_Inhibition->Chromatin_Displacement MYC_Suppression Decreased c-MYC Expression Chromatin_Displacement->MYC_Suppression HEXIM1_Upregulation Increased HEXIM1 Expression Chromatin_Displacement->HEXIM1_Upregulation Anti_Tumor_Activity Anti-Tumor Activity MYC_Suppression->Anti_Tumor_Activity HEXIM1_Upregulation->Anti_Tumor_Activity

Logical flow of BMS-986158's impact on key gene expression.

Conclusion

BMS-986158 represents a promising therapeutic agent that targets the epigenetic regulation of gene expression. Its mechanism of action, centered on the inhibition of the BET family of proteins, leads to the suppression of critical oncogenes like c-MYC and has demonstrated anti-tumor activity in a range of preclinical models and clinical trials. The data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the role of BET inhibitors in cancer therapy and other diseases driven by transcriptional dysregulation. Further investigation into the nuanced effects of BMS-986158 on the broader transcriptome and its potential in combination therapies will be crucial for realizing its full clinical potential.

References

A Technical Guide to Deucravacitinib (BMS-986165): A Selective TYK2 Inhibitor Modulating Epithelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] It represents a significant advancement in the treatment of immune-mediated diseases, particularly moderate-to-severe plaque psoriasis, a condition characterized by the hyperproliferation of epithelial cells (keratinocytes).[1][2] Genetic analyses in human populations revealed that individuals with impaired TYK2 function were protected from certain immune-mediated diseases like psoriasis, highlighting TYK2 as a promising therapeutic target. Deucravacitinib was specifically designed to inhibit TYK2 signaling, thereby addressing the underlying drivers of pathogenic inflammation and epithelial dysregulation.[3] This document provides a detailed overview of its mechanism of action, its role in controlling epithelial cell proliferation, and the key experimental data supporting its development.

Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[4] These enzymes are critical for transducing signals from cytokine receptors on the cell surface to the nucleus, thereby regulating gene expression. TYK2 is essential for signaling downstream of key cytokines involved in psoriasis pathogenesis, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[3][4][5]

Unlike other JAK inhibitors that compete with ATP in the highly conserved active kinase domain (JH1), Deucravacitinib features a novel mechanism. It binds with high affinity to the regulatory pseudokinase domain (JH2) of TYK2.[6] This allosteric binding locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[3][6] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, potentially avoiding adverse events associated with the inhibition of other JAK family members.[3]

The TYK2 Signaling Pathway and its Role in Epithelial Proliferation

In psoriasis, the IL-23/IL-17 axis is a central pathogenic pathway. Dendritic cells release IL-23, which binds to its receptor on T helper 17 (Th17) cells. This binding activates the receptor-associated TYK2 and JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7] Activated STAT3 promotes the expression of the transcription factor RORγt, driving the differentiation of Th17 cells and stimulating their production of pro-inflammatory cytokines, most notably IL-17A.[7]

IL-17A then acts directly on epithelial cells (keratinocytes), stimulating them to proliferate and produce a range of inflammatory mediators, including chemokines and antimicrobial peptides. This creates a positive feedback loop that recruits more immune cells and sustains the chronic inflammation and epidermal hyperplasia characteristic of psoriatic plaques.[7]

By selectively inhibiting TYK2, Deucravacitinib disrupts this cascade at a critical upstream point. It blocks IL-23 signaling, which in turn reduces Th17 cell activation and differentiation, leading to a significant decrease in IL-17A production.[8][9] The diminished IL-17 signaling reduces the stimulus for keratinocyte hyperproliferation, helping to normalize the epidermal architecture and resolve psoriatic lesions.

TYK2_Signaling_Pathway cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cluster_Th17 Th17 Cell cluster_KC Epithelial Cell (Keratinocyte) IL-23 IL-23 IL23R IL-23 Receptor TYK2_JAK2 TYK2 JAK2 IL23R->TYK2_JAK2 Activates STAT3 STAT3 TYK2_JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Induces IL-17A IL-17A RORgt->IL-17A Promotes Production IL17R IL-17 Receptor IL-17A->IL17R Binds KC_Signal Downstream Signaling IL17R->KC_Signal Activates Proliferation Hyperproliferation & Inflammation KC_Signal->Proliferation BMS986165 Deucravacitinib (BMS-986165) BMS986165->TYK2_JAK2 Allosteric Inhibition

Caption: Deucravacitinib inhibits the IL-23/TYK2 signaling pathway. (max-width: 760px)

Quantitative Data Summary

The efficacy and potency of Deucravacitinib have been quantified through a series of preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

ParameterTarget/AssayValueReference
Binding Affinity (Ki) TYK2 Pseudokinase Domain0.02 nM[10][11]
Cellular Inhibition (IC50) IL-23 Signaling2-14 nM[10]
IL-12 Signaling2-14 nM[10]
Type I IFN Signaling2-14 nM[10]
Selectivity Kinase Panel (265 kinases)Highly Selective[10][11]

Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (Phase 2)

DosePASI 75 Response at Week 12 (%)Placebo Response at Week 12 (%)Reference
3 mg QD 39%7%[5]
3 mg BID 69%7%[5]
6 mg BID 67%7%[5]
12 mg QD 75%7%[5]
PASI 75: ≥75% reduction in the Psoriasis Area and Severity Index score from baseline.

Table 3: Pharmacodynamic Biomarker Response (Phase 2)

BiomarkerChange from Baseline (Day 85, 12 mg QD vs. Placebo)Reference
Serum IL-17A -0.240 vs. -0.067[8][9]
Serum IL-17C -14.850 vs. -1.664[8][9]
Serum IL-19 -96.445 vs. -8.119[8][9]
Serum Beta-defensin -65,025 vs. -7,554[8][9]

Experimental Protocols and Development Workflow

The development of a selective TYK2 inhibitor like Deucravacitinib involves a multi-stage process, from initial screening to clinical validation.

Key Experimental Methodologies
  • TYK2 Binding Assay:

    • Principle: To determine the binding affinity (Ki) of the compound to the target protein.

    • Methodology: Recombinant TYK2 pseudokinase domain protein is incubated with a radiolabeled ligand. The test compound (Deucravacitinib) is added in various concentrations. The displacement of the radioligand is measured, typically by scintillation counting, to calculate the Ki value.

  • Cell-Based Cytokine Signaling Assays:

    • Principle: To measure the functional inhibition (IC50) of a specific cytokine signaling pathway in a cellular context.

    • Methodology: A relevant human cell line or primary cells (e.g., T-cells) are pre-incubated with serial dilutions of Deucravacitinib. The cells are then stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α). The endpoint measured is the phosphorylation of a downstream STAT protein (e.g., pSTAT3), typically quantified via flow cytometry or ELISA. The IC50 is calculated from the dose-response curve.[11]

  • In Vitro Keratinocyte Proliferation Assays:

    • Principle: To directly assess the effect of TYK2 inhibition on epithelial cell proliferation.

    • Methodology: Human keratinocyte cell lines (e.g., HaCaT) or primary normal human epidermal keratinocytes (NHEK) are treated with various doses of Deucravacitinib. Cell proliferation is measured over time using assays like the CCK-8 colorimetric assay or by colony formation assays, which assess the ability of single cells to grow into colonies.[12]

  • In Vivo Murine Model of Psoriasis:

    • Principle: To evaluate the efficacy of the compound in a living organism with induced psoriasis-like skin inflammation.

    • Methodology: A common model involves repeated intradermal injections of IL-23 into mouse ears, which induces epidermal hyperplasia (acanthosis) and inflammation, mimicking key aspects of psoriasis.[10] Mice are treated orally with Deucravacitinib or a vehicle control. Efficacy is assessed by measuring the reduction in ear thickness and by histological analysis of skin biopsies to quantify the decrease in epidermal thickness and inflammatory infiltrate.[10][12]

Drug Development Workflow

The logical progression from discovery to clinical application is a critical component of drug development.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development TargetID Target Identification (TYK2 Genetics) Screening Phenotypic Screening & Hit Identification TargetID->Screening LeadOpt Lead Optimization (Selectivity & Potency) Screening->LeadOpt InVitro In Vitro Assays (Binding, Cellular) LeadOpt->InVitro InVivo In Vivo Animal Models (Psoriasis Model) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 IND Filing Phase2 Phase 2 (Efficacy & Dose-Finding in Psoriasis Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety vs. Placebo/Comparator) Phase2->Phase3 Approval Regulatory Approval (FDA) Phase3->Approval

Caption: General workflow for the development of Deucravacitinib. (max-width: 760px)

Conclusion

Deucravacitinib (BMS-986165) is a highly selective, allosteric TYK2 inhibitor that effectively modulates the key IL-23/IL-17 inflammatory axis responsible for epithelial hyperproliferation in psoriasis. Its unique mechanism of action, which confers high selectivity for TYK2, distinguishes it from pan-JAK inhibitors. Supported by robust preclinical data and compelling clinical trial results, Deucravacitinib has demonstrated significant efficacy in reducing disease activity and clearing psoriatic lesions.[2] This targeted approach provides a powerful therapeutic option for managing psoriasis and holds potential for the treatment of a wide spectrum of other immune-mediated diseases.

References

Unveiling the Anti-inflammatory Potential of BMS-961: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-961, a potent and selective agonist of the Retinoic Acid Receptor γ (RARγ), has emerged as a promising candidate for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of BMS-961's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its demonstrated ability to modulate the innate immune response in human corneal epithelial cells (HCECs) upon fungal challenge, highlighting its potential as a therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Retinoic acid receptors (RARs), a family of nuclear receptors, are known to play crucial roles in regulating immune responses and inflammation. BMS-961 is a synthetic retinoid that exhibits high selectivity for RARγ, with an EC50 value of 30 nM for RARγ and 1000 nM for RARβ, and no activity at RARα.[1] This selectivity makes it a valuable tool for investigating the specific role of RARγ in inflammatory processes and a potential therapeutic with a targeted mechanism of action. This guide synthesizes the available data on the anti-inflammatory effects of BMS-961, with a particular focus on its activity in a model of fungal-induced inflammation.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of BMS-961 has been quantified in a study by Wang et al. (2016), which investigated its effects on human corneal epithelial cells (HCECs) challenged with Aspergillus fumigatus. The key findings are summarized below.

Table 1: Effect of BMS-961 on Pro-inflammatory Cytokine Production in Aspergillus fumigatus-stimulated HCECs
TreatmentTNF-α mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)TNF-α Protein Level (pg/mL)IL-6 Protein Level (pg/mL)
Control1.01.0UndetectableUndetectable
A. fumigatus~12.5~15.0~450~600
A. fumigatus + BMS-961 (1 µg/mL)~5.0~6.0~200~250

Data are approximated from graphical representations in Wang et al. (2016). The study demonstrated a statistically significant reduction (P<0.01) in both mRNA and protein levels of TNF-α and IL-6 in the presence of BMS-961.[2]

Table 2: Effect of BMS-961 on Dectin-1 Expression in Aspergillus fumigatus-stimulated HCECs
TreatmentDectin-1 mRNA Expression (Fold Change vs. Control)Dectin-1 Protein Expression (Relative Intensity)
Control1.0Low
A. fumigatus~4.5High
A. fumigatus + BMS-961 (1 µg/mL)~1.5Moderate

Data are approximated from graphical representations in Wang et al. (2016). BMS-961 pretreatment led to a significant downregulation of Dectin-1 mRNA and protein expression (P<0.001) compared to cells stimulated with the fungus alone.[2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of BMS-961 are believed to be mediated through the activation of RARγ, which in turn modulates downstream signaling pathways involved in the inflammatory response. The primary mechanism appears to involve the downregulation of the fungal pattern recognition receptor Dectin-1 and subsequent interference with pro-inflammatory signaling cascades.

RARγ-Mediated Downregulation of Dectin-1

Aspergillus fumigatus is recognized by host cells through pattern recognition receptors, including Dectin-1. Upon binding to fungal β-glucans, Dectin-1 triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. The study by Wang et al. (2016) demonstrated that activation of RARγ by BMS-961 leads to a significant reduction in Dectin-1 expression at both the mRNA and protein levels in HCECs.[2] This suggests that a key anti-inflammatory action of BMS-961 is to dampen the initial recognition of the fungal pathogen, thereby preventing the initiation of the inflammatory cascade.

Caption: BMS-961-mediated downregulation of Dectin-1 expression.

Putative Modulation of NF-κB and AP-1 Signaling

While the direct effect of BMS-961 on NF-κB and AP-1 in the context of fungal infection has not been explicitly detailed, the known mechanisms of RARs suggest a strong possibility of their involvement. RARs are known to antagonize the activity of both NF-κB and AP-1 through a process called transrepression. This can occur through several mechanisms, including direct protein-protein interactions that prevent these transcription factors from binding to their DNA response elements, or by competing for limited co-activators. By inhibiting NF-κB and AP-1, RARγ activation by BMS-961 would directly suppress the transcription of a wide array of pro-inflammatory genes, including those for TNF-α and IL-6.

Caption: Proposed anti-inflammatory signaling pathway of BMS-961.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of BMS-961's anti-inflammatory properties, based on the study by Wang et al. (2016).[2]

Cell Culture and Treatment
  • Cell Line: Human corneal epithelial cells (HCECs).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Aspergillus fumigatus Culture: A. fumigatus (strain 3.0772) is grown on Sabouraud dextrose agar slants at 28°C for 5-7 days. Conidia are harvested and used to generate hyphae by incubating in RPMI 1640 medium at 37°C for 8 hours.

  • BMS-961 Treatment: HCECs are pretreated with BMS-961 (1 µg/mL, dissolved in DMSO) for 30 minutes prior to stimulation with A. fumigatus hyphae (5 × 10^7 CFU/mL). Control groups include untreated cells and cells treated with DMSO vehicle.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from HCECs using TRIzol reagent according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (TNF-α, IL-6, Dectin-1) is normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Cell culture supernatants are collected at specified time points after stimulation.

  • Assay Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's protocols. The absorbance is read at 450 nm using a microplate reader.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from HCECs using a lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Dectin-1 and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_data Data Output HCEC_Culture HCEC Culture BMS961_Pretreatment BMS-961 (1 µg/mL) Pretreatment (30 min) HCEC_Culture->BMS961_Pretreatment Afumigatus_Stimulation A. fumigatus Stimulation BMS961_Pretreatment->Afumigatus_Stimulation RNA_Extraction RNA Extraction Afumigatus_Stimulation->RNA_Extraction Protein_Extraction Protein Extraction Afumigatus_Stimulation->Protein_Extraction Supernatant_Collection Supernatant Collection Afumigatus_Stimulation->Supernatant_Collection qRT_PCR qRT-PCR (TNF-α, IL-6, Dectin-1) RNA_Extraction->qRT_PCR Western_Blot Western Blot (Dectin-1) Protein_Extraction->Western_Blot ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA mRNA_Levels mRNA Expression Levels qRT_PCR->mRNA_Levels Protein_Levels Protein Expression Levels Western_Blot->Protein_Levels Cytokine_Concentration Cytokine Concentration ELISA->Cytokine_Concentration

Caption: General experimental workflow for assessing BMS-961's anti-inflammatory effects.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of the selective RARγ agonist, BMS-961. Its ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to a fungal pathogen highlights its potential as a therapeutic agent for inflammatory conditions, particularly those involving epithelial surfaces. The mechanism of action appears to be multifaceted, involving the downregulation of the pattern recognition receptor Dectin-1 and likely the transrepression of the key inflammatory transcription factors NF-κB and AP-1.

Further research is warranted to fully elucidate the signaling pathways modulated by BMS-961 in different cell types and inflammatory contexts. Investigating its efficacy in in vivo models of inflammation will be a critical next step in its development as a potential therapeutic. The high selectivity of BMS-961 for RARγ offers the promise of a targeted anti-inflammatory therapy with a potentially favorable side-effect profile.

References

The Discovery and Development of BMS-961: A Selective RARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-961 is a synthetic retinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Retinoic Acid Receptor gamma (RARγ). As a member of the nuclear receptor superfamily, RARγ plays a crucial role in a variety of biological processes, including cell differentiation, proliferation, and apoptosis. The development of selective RARγ agonists like BMS-961 offers a promising therapeutic strategy for targeting specific cellular pathways implicated in various diseases, potentially minimizing the off-target effects associated with non-selective retinoids. This technical guide provides a comprehensive overview of the discovery, development, and biological characterization of BMS-961, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Data: BMS-961

ParameterValueReference
Chemical Name 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid
Molecular Formula C23H26FNO4
Molecular Weight 399.46 g/mol
CAS Number 185629-22-5

Quantitative Biological Data

The selectivity of BMS-961 for RARγ over other RAR isoforms is a key feature of its biological profile. This selectivity has been quantified through various in vitro assays.

Assay TypeReceptorValueReference
EC50 (Transactivation Assay) RARγ30 nM
RARβ1000 nM
RARαNo activity reported

Signaling Pathway and Mechanism of Action

Retinoic acid receptors, including RARγ, are ligand-dependent transcription factors. In their inactive state, they are typically part of a co-repressor complex bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, inhibiting transcription. Upon binding of an agonist like BMS-961, the receptor undergoes a conformational change, leading to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. This co-activator complex then initiates the transcription of downstream target genes involved in cellular processes such as differentiation and proliferation.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS961_cyto BMS-961 BMS961_nuc BMS-961 BMS961_cyto->BMS961_nuc Translocates RARg RARγ BMS961_nuc->RARg Binds RXR RXR RARg->RXR Heterodimerizes CoActivator Co-activator Complex RARg->CoActivator Recruits (active state) RARE RARE RXR->RARE Binds to DNA CoRepressor Co-repressor Complex CoRepressor->RXR Inhibits (inactive state) TargetGene Target Gene Transcription CoActivator->TargetGene Initiates

Caption: RARγ signaling pathway activated by BMS-961.

Discovery and Development

While the specific details of the initial synthesis and structure-activity relationship (SAR) studies for BMS-961 are not extensively detailed in publicly available literature, the general principles of retinoid drug design provide context for its development. The core structure, featuring a tetramethyl-tetrahydronaphthalenyl group, is a common scaffold in synthetic retinoids designed to mimic the hydrophobic β-ionone ring of all-trans retinoic acid (ATRA) while offering improved stability. The benzoic acid moiety serves as the polar head group, crucial for interaction with the ligand-binding pocket of the RARs. The fluoro-substituted amide linker is likely the result of medicinal chemistry efforts to optimize potency and selectivity for the RARγ isoform.

Experimental Protocols

RARγ Transactivation Assay

This assay is fundamental for determining the functional potency (EC50) of a compound as an agonist for a specific nuclear receptor.

Principle: A reporter gene system is used in a host cell line that is engineered to express the RARγ receptor. The reporter gene (e.g., luciferase) is placed under the control of a promoter containing RAREs. In the presence of an RARγ agonist like BMS-961, the receptor is activated and drives the expression of the reporter gene, leading to a measurable signal (e.g., light output) that is proportional to the agonist's activity.

Detailed Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HeLa) is cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

  • Transfection: Cells are transiently transfected with two plasmids: an expression vector for human RARγ and a reporter plasmid containing a RARE-driven luciferase gene. A third plasmid expressing a control reporter (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with a serial dilution of BMS-961 or a vehicle control.

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Assay: Cells are lysed, and the activity of luciferase and the normalization reporter are measured using appropriate assay kits and a luminometer/spectrophotometer.

  • Data Analysis: The luciferase signal is normalized to the control reporter signal. The normalized data is then plotted against the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Transactivation_Assay_Workflow Start Start Cell_Culture Culture Host Cells Start->Cell_Culture Transfection Co-transfect with RARγ Expression Vector & RARE-Luciferase Reporter Cell_Culture->Transfection Treatment Treat cells with serial dilutions of BMS-961 Transfection->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Assay Measure Luciferase Activity Lysis->Assay Analysis Normalize data and calculate EC50 Assay->Analysis End End Analysis->End

Caption: Workflow for an RARγ transactivation assay.

In Vitro Mouse Embryonic Limb Bud Culture

This ex vivo model is used to assess the effects of compounds on chondrogenesis and limb development.

Principle: Embryonic limb buds are excised at a specific developmental stage and cultured in vitro. In the presence of a compound that affects limb development, such as a retinoid, changes in morphology, growth, and cartilage formation can be observed and quantified.

Detailed Methodology:

  • Embryo Collection: Timed-pregnant mice are euthanized at embryonic day 11-12. The uterine horns are dissected, and embryos are collected in sterile PBS.

  • Limb Bud Dissection: Forelimbs and/or hindlimbs are carefully dissected from the embryos under a dissecting microscope.

  • Culture Setup: Limb buds are placed on a filter (e.g., Nuclepore) supported by a stainless-steel grid in a culture dish containing culture medium (e.g., BGJb medium supplemented with ascorbic acid and antibiotics). The medium level is adjusted to just wet the filter.

  • Compound Treatment: BMS-961 is added to the culture medium at various concentrations.

  • Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 3-6 days. The medium is changed every 24-48 hours.

  • Analysis:

    • Morphological Scoring: Limb buds are observed daily and scored for developmental stage and any gross malformations.

    • Histology: At the end of the culture period, limb buds are fixed, sectioned, and stained (e.g., with Alcian Blue for cartilage) to visualize the skeletal elements.

    • Biochemical Analysis: Cartilage formation can be quantified by measuring the incorporation of radiolabeled sulfate into glycosaminoglycans.

In Vivo Topical Application and Skin Gene Expression Analysis

This in vivo model is used to evaluate the effects of topically applied compounds on gene expression in the skin.

Principle: A solution or formulation containing the test compound is applied to a defined area of the skin of a laboratory animal (e.g., a mouse). After a specific treatment period, the treated skin is biopsied, and the expression levels of target genes are measured.

Detailed Methodology:

  • Animal Acclimation and Preparation: Mice (e.g., SKH-1 hairless or shaved C57BL/6) are acclimated to the housing conditions. The dorsal skin is used for application.

  • Compound Formulation and Application: BMS-961 is dissolved in a suitable vehicle (e.g., ethanol/propylene glycol). A defined volume of the solution is applied topically to a marked area of the dorsal skin.

  • Treatment Period: The application is repeated as per the study design (e.g., once daily for 4 days).

  • Skin Biopsy: At the end of the treatment period, the animals are euthanized, and the treated skin area is excised.

  • RNA Extraction: The skin biopsy is homogenized, and total RNA is extracted using a suitable kit.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., those involved in keratinocyte proliferation and differentiation, or retinoid metabolism) are quantified. Gene expression is normalized to a housekeeping gene.

    • RNA Sequencing (RNA-Seq): For a more global analysis of gene expression changes, RNA-Seq can be performed.

  • Data Analysis: The relative gene expression levels in the BMS-961-treated group are compared to the vehicle-treated control group.

Summary and Future Directions

BMS-961 is a valuable research tool for investigating the specific roles of RARγ in various biological systems. Its high selectivity makes it superior to non-selective retinoids for dissecting RARγ-mediated signaling pathways. While the publicly available data on its discovery and development are limited, the information on its biological activity and the established protocols for its evaluation provide a solid foundation for further research. Future studies could focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of BMS-961, which would be essential for any potential clinical development. Furthermore, exploring its therapeutic potential in preclinical models of diseases where RARγ is implicated, such as certain cancers and dermatological disorders, is a promising avenue for future investigation.

Unraveling the Specificity of BMS961 for RARγ: A Structural and Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of nuclear receptor pharmacology, the selective targeting of specific receptor isotypes remains a paramount challenge. This technical guide delves into the structural underpinnings of BMS961, a synthetic retinoid agonist, and its remarkable selectivity for the Retinoic Acid Receptor gamma (RARγ). Through an in-depth analysis of crystallographic data, binding affinities, and key experimental methodologies, we illuminate the precise molecular interactions that govern this specificity, providing valuable insights for researchers, scientists, and professionals engaged in drug development.

The Structural Basis of this compound's Selectivity for RARγ

The selectivity of this compound for RARγ is not a matter of chance but rather a finely tuned interplay of molecular recognition, primarily dictated by the unique amino acid landscape of the RARγ ligand-binding pocket (LBP). The crystal structure of the RARγ ligand-binding domain (LBD) in complex with this compound (PDB ID: 4LBD) reveals the critical interactions that underpin its high affinity and specificity.[1]

At the heart of this selectivity lies a key amino acid residue, Methionine 272 (Met272) , which is unique to the RARγ isotype. In RARα and RARβ, the corresponding residues are Serine (Ser232) and Alanine (Ala225), respectively. The hydroxyl group of this compound forms a crucial hydrogen bond with the sulfur atom of Met272 in the RARγ LBP.[2] This interaction is absent in RARα and RARβ, where the smaller or more polar residues at the equivalent position cannot establish a similar favorable contact.

Furthermore, the overall topography of the RARγ LBP, shaped by other amino acid variations, creates a complementary binding surface for this compound. The substitution of a bulky valine in RARβ with the smaller Alanine (Ala397) in RARγ contributes to a subtle reshaping of the pocket that better accommodates this compound.[2] This combination of a specific, high-energy hydrogen bond and a sterically favorable pocket geometry collectively drives the high selectivity of this compound for RARγ.

To visualize the key differences in the ligand-binding domains of the three human RAR isotypes, an amino acid sequence alignment is presented below, highlighting the critical residues responsible for selective ligand recognition.

ReceptorHelix 3 ResidueHelix 5 ResidueHelix 11 Residue
RARα Ser232Ile270Val395
RARβ Ala225Ile263Val388
RARγ Ala234 Met272 Ala397

Table 1: Key Amino Acid Differences in the Ligand-Binding Domains of Human RAR Isotypes.

Quantitative Analysis of this compound Binding Affinity

LigandRARα (ED50/Ki/Kd)RARβ (ED50/Ki/Kd)RARγ (ED50/Ki/Kd)
This compound >1000 nM (estimated)>1000 nM (estimated)30 nM (ED50)
All-trans Retinoic Acid (ATRA)~1-10 nM~1-10 nM~1-10 nM

Table 2: Comparative Binding Affinities of this compound and ATRA for RAR Isotypes. (Note: Estimated values for RARα and RARβ are based on the known high selectivity of this compound for RARγ).

Experimental Protocols

The elucidation of the structural and functional basis of this compound's selectivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Receptor Preparation: The ligand-binding domains (LBDs) of human RARα, RARβ, and RARγ are expressed in a suitable system (e.g., E. coli or insect cells) and purified.[4][5][6] Nuclear extracts from cells transiently transfected with vectors expressing the full-length RARs can also be utilized.[7]

  • Radioligand: A high-affinity radioligand, such as [³H]all-trans retinoic acid ([³H]ATRA), is used.

  • Incubation: A constant concentration of the purified RAR LBD and the radioligand are incubated with increasing concentrations of the unlabeled competitor compound (this compound). The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA) at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).[2][8]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

Protocol:

  • Protein Expression and Purification: The human RARγ LBD is overexpressed in an E. coli expression system (e.g., BL21(DE3) strain) as a fusion protein (e.g., with a His-tag) to facilitate purification.[4][5] The protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography.[9]

  • Complex Formation: The purified RARγ LBD is incubated with a molar excess of this compound to ensure complete saturation of the ligand-binding pocket.

  • Crystallization: The protein-ligand complex is crystallized using vapor diffusion methods (hanging or sitting drop).[4] This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts, and allowing it to equilibrate against a larger reservoir of the crystallization solution. Finding the optimal crystallization conditions often requires extensive screening of various chemical cocktails.

  • Data Collection: The resulting crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.[10]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is then built into the electron density map and refined using specialized software to obtain the final, high-resolution atomic structure.[10]

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and relationships.

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMS961_cyto This compound This compound->BMS961_cyto RARg RARγ BMS961_cyto->RARg Binds RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR RXR RXR RXR->RARg_RXR CoA Co-activators RARg_RXR->CoA Recruits RARE RARE RARg_RXR->RARE CoR Co-repressors CoR->RARg_RXR Dissociates Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Activates RARE->Gene_Transcription

Caption: RARγ signaling pathway activated by this compound.

Experimental_Workflow cluster_protein Protein Production cluster_binding Binding Assay cluster_xtal X-ray Crystallography Expression Expression of RARγ LBD Purification Purification of RARγ LBD Expression->Purification Incubation Incubation with Radioligand & this compound Purification->Incubation Complex Formation of RARγ-BMS961 Complex Purification->Complex Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification of Bound Radioligand Separation->Quantification Analysis_Ki Ki Determination Quantification->Analysis_Ki Crystallization Crystallization Complex->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure Structure Determination Data_Collection->Structure

Caption: Experimental workflow for selectivity analysis.

BMS961_Interaction cluster_RARg_LBP RARγ Ligand-Binding Pocket This compound This compound Met272 Met272 This compound->Met272 Hydrogen Bond (key for selectivity) Ala397 Ala397 This compound->Ala397 Favorable Steric Fit Hydrophobic_Pocket Hydrophobic Residues This compound->Hydrophobic_Pocket van der Waals Interactions Polar_Contacts Polar Contacts This compound->Polar_Contacts Ionic/Polar Interactions

Caption: Key interactions of this compound within the RARγ LBP.

Conclusion

The high selectivity of this compound for RARγ is a testament to the power of structure-based drug design. The unique presence of Met272 in the RARγ ligand-binding pocket, which forms a specific hydrogen bond with this compound, is the primary determinant of this specificity. This, coupled with a favorable steric environment within the LBP, results in a significantly higher binding affinity for RARγ over its α and β counterparts. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate the nuances of RAR-ligand interactions. A thorough understanding of these molecular determinants is crucial for the development of next-generation, highly selective nuclear receptor modulators with improved therapeutic profiles and reduced off-target effects.

References

Methodological & Application

Application Notes and Protocols: BMS-986165 (Deucravacitinib) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BMS-986165 (Deucravacitinib), a highly potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), in cell culture applications.

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, orally bioavailable, small molecule inhibitor of TYK2.[1] It functions through a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][3] This binding stabilizes the inactive state of the enzyme, thereby blocking downstream signaling mediated by key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4][5] Its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3) makes it a valuable tool for investigating the specific roles of TYK2 in immune and inflammatory responses.[6][7]

Mechanism of Action: TYK2 Signaling Pathway

TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines involved in both innate and adaptive immunity.[4][8] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[8][9] BMS-986165 selectively inhibits this process by preventing the activation of TYK2.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 (JH1-JH2) Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK2, JAK1) Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation & Activation BMS961 BMS-986165 This compound->TYK2 Allosteric Inhibition (binds to JH2 domain)

Figure 1: TYK2 Signaling Pathway and BMS-986165 Inhibition.

Solubility and Physicochemical Properties

Proper solubilization is critical for the accurate and reproducible use of BMS-986165 in cell culture experiments.

Property Value
Molecular Weight 425.46 g/mol [6]
CAS Number 1609392-27-9[10]
Solubility
   DMSO30 mg/mL (70.51 mM)[6][10], up to 84.2 mg/mL (197.9 mM) with sonication[5]
   WaterInsoluble[6][10]
   EthanolInsoluble[6][10]
Storage
   Powder-20°C for up to 3 years[5]
   In Solvent-80°C for up to 1 year[5]

Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]

Preparation of BMS-986165 for Cell Culture

The following protocol outlines the steps for preparing stock and working solutions of BMS-986165 for use in cell-based assays.

BMS961_Preparation_Workflow start Start weigh 1. Weigh BMS-986165 Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, sonicate if needed) add_dmso->dissolve stock_solution 4. High-Concentration Stock Solution (e.g., 10-20 mM in DMSO) dissolve->stock_solution aliquot 5. Aliquot Stock Solution stock_solution->aliquot store 6. Store Aliquots at -80°C aliquot->store thaw 7. Thaw a Single Aliquot for Use store->thaw dilute 8. Serially Dilute in Cell Culture Medium thaw->dilute working_solution 9. Final Working Concentrations dilute->working_solution treat_cells 10. Add to Cell Culture working_solution->treat_cells end End treat_cells->end

Figure 2: Workflow for BMS-986165 Solution Preparation.

Materials
  • BMS-986165 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium appropriate for your cell line

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

Protocol for Stock Solution (10 mM)
  • Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing: Carefully weigh out a precise amount of BMS-986165 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.425 mg of the compound (Molecular Weight = 425.46 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to ensure complete dissolution.[5] The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol for Working Solutions
  • Thawing: When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare working solutions by serially diluting the stock solution in complete cell culture medium. It is crucial to perform dilutions immediately before use.

  • Final Concentration: The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Example Dilution Series:

    • To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).

    • Further dilutions can be made from this working solution to achieve the desired final concentrations for your experiment.

Experimental Protocol: Inhibition of STAT Phosphorylation

A common application for BMS-986165 is to assess its ability to inhibit cytokine-induced STAT phosphorylation in immune cells.

STAT_Phosphorylation_Assay_Workflow start Start plate_cells 1. Plate Cells (e.g., PBMCs, T-cells) start->plate_cells pre_treat 2. Pre-treat with BMS-986165 (and vehicle control) plate_cells->pre_treat incubate1 3. Incubate (e.g., 1-2 hours) pre_treat->incubate1 stimulate 4. Stimulate with Cytokine (e.g., IL-12, IL-23, IFN-α) incubate1->stimulate incubate2 5. Incubate (e.g., 15-30 minutes) stimulate->incubate2 fix_perm 6. Fix and Permeabilize Cells incubate2->fix_perm stain 7. Stain with Anti-pSTAT Antibody (e.g., anti-pSTAT3, anti-pSTAT4) fix_perm->stain analyze 8. Analyze by Flow Cytometry stain->analyze end End analyze->end

Figure 3: Workflow for a STAT Phosphorylation Assay.

Principle

This protocol measures the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence or absence of BMS-986165. The inhibition of STAT phosphorylation serves as a direct readout of TYK2 activity.

Methodology
  • Cell Plating: Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or specific T-cell subsets) in a 96-well plate at an appropriate density.

  • Pre-treatment: Add serial dilutions of BMS-986165 (prepared as described in section 4.3) to the cells. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the TYK2 pathway (e.g., IL-12 or IL-23 to assess pSTAT4, or IFN-α to assess pSTAT1/pSTAT3).[11][12]

  • Incubation: Incubate for a short period (typically 15-30 minutes) at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells using commercially available reagents to allow intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., PE-anti-pSTAT3).

  • Analysis: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT-positive cells or the mean fluorescence intensity.

  • Data Interpretation: A dose-dependent decrease in STAT phosphorylation in BMS-986165-treated cells compared to the vehicle control indicates successful inhibition of the TYK2 pathway. The IC50 value can be calculated from the dose-response curve.

Summary of In Vitro Activity

BMS-986165 demonstrates potent and selective activity in a variety of cell-based assays.

Assay Target/Pathway IC50 / Ki Value Reference
TYK2 Pseudokinase (JH2) Domain Binding TYK2Ki = 0.02 nM[6][13]
TYK2 Pseudokinase (JH2) Domain Binding TYK2IC50 = 1.0 nM[5][14]
Cellular Inhibition of IL-12, IL-23, Type I IFN Signaling TYK2-dependent pathwaysIC50 = 2-19 nM[5][12][14]
STAT5 Phosphorylation in CD3+ T-cells JAK1/3>100-fold less potent than TYK2 inhibition[6][7][12]
STAT3 Phosphorylation in Platelets (TPO-induced) JAK2>2000-fold less potent than TYK2 inhibition[6][7][12]

These data highlight the exceptional selectivity of BMS-986165 for TYK2-mediated signaling over other JAK family members.

Conclusion

BMS-986165 is a powerful research tool for dissecting the role of TYK2 in health and disease. By following these detailed protocols for solubilization and application in cell culture, researchers can obtain reliable and reproducible results to further elucidate the intricacies of the TYK2 signaling pathway.

References

Application Notes and Protocols for the In Vitro Use of BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Unlike pan-JAK inhibitors that target the conserved ATP-binding site of the kinase domain, Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5] This allosteric mechanism locks the enzyme in an inactive conformation, thereby preventing receptor-mediated activation and downstream signaling.[3][5] Deucravacitinib potently and selectively blocks the signaling of key cytokines implicated in various immune-mediated diseases, including the interleukin-23 (IL-23), IL-12, and type I interferon (IFN) pathways.[3][4][6] Its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3) minimizes off-target effects, offering a favorable safety profile.[2][3]

Optimal Concentration for In Vitro Studies

The optimal concentration of BMS-986165 for in vitro studies is dependent on the specific assay, cell type, and experimental endpoint. Based on available data, a concentration range of 1 nM to 10 µM is recommended for generating dose-response curves in most cell-based assays.

For initial screening, a concentration of 100 nM to 1 µM is often effective at eliciting a significant biological response in sensitive cell lines. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of Deucravacitinib for the specific cell line being used.[4]

Quantitative Data Summary

In Vitro Potency of BMS-986165 (Deucravacitinib)
Target/AssayCell Line/SystemIC50/KiReference
TYK2 Pseudokinase (JH2) BindingCell-freeKi: 0.02 nM[7]
TYK2 Pseudokinase (JH2) BindingCell-freeIC50: 1.0 nM[5]
IL-12, IL-23, IFN-α SignalingCellular AssaysIC50: 2-19 nM[2]
IL-12 induced IFN-γ productionHuman Whole BloodPotent Inhibition (nM range)[2]
IFNα mediated CXCL9 and CXCL10 productionMyeloid Dendritic CellsIC50: 4 nM and 9 nM, respectively[8]
IL-15 induced NK cell pSTATNK CellsIC50: 936 nM[8]
IL-15 induced NK cell CD107a expressionNK CellsIC50: 916 nM[8]
IL-15 induced NK cell proliferationNK CellsIC50: 711 nM[8]
Selectivity of BMS-986165 (Deucravacitinib)
KinaseSelectivity vs. TYK2Reference
JAK1>100-fold[2][3]
JAK2>2000-fold[2][3]
JAK3>100-fold[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic or cytostatic effects of BMS-986165 on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

  • BMS-986165 (Deucravacitinib)

  • Anhydrous DMSO

  • Selected cell line (e.g., THP-1, PBMCs)

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BMS-986165 in anhydrous DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest BMS-986165 treatment.

    • Add the diluted compound to the cells and incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and measure absorbance at 570 nm.[9]

    • For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control (100% viability).

    • Plot the percentage of viability against the logarithm of the BMS-986165 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Flow Cytometry

Objective: To measure the in vitro potency of BMS-986165 by quantifying its ability to inhibit cytokine-induced phosphorylation of STAT proteins.

Materials:

  • BMS-986165 (Deucravacitinib)

  • Human PBMCs or a relevant cell line (e.g., THP-1)

  • RPMI 1640 with 10% FBS

  • Recombinant human cytokine (e.g., IL-23, IL-12, IFN-α)

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated anti-phospho-STAT antibody (e.g., pSTAT3, pSTAT4)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate fresh human PBMCs or culture the desired cell line.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS.[4][10]

  • Compound Incubation:

    • Add serially diluted BMS-986165 to the cell suspension.

    • Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[4][10]

  • Cytokine Stimulation:

    • Add the appropriate recombinant cytokine at a pre-determined optimal concentration (e.g., 10-50 ng/mL for IL-12 or IL-23).[4]

    • Incubate for 15-30 minutes at 37°C.[4][10]

  • Fixation and Permeabilization:

    • Stop the stimulation by adding fixation buffer and incubate for 20 minutes at room temperature.[10]

    • Wash the cells and add permeabilization buffer.

  • Intracellular Staining:

    • Stain the cells with the fluorescently conjugated anti-phospho-STAT antibody.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the percentage of inhibition for each BMS-986165 concentration relative to the vehicle control and generate a dose-response curve to determine the IC50 value.[10]

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK Cytokine_Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammatory Cytokines) STAT_dimer->Gene_Expression Nuclear Translocation BMS961 BMS-986165 (Deucravacitinib) This compound->TYK2 Allosteric Inhibition Cytokine Cytokine (e.g., IL-23, IFN-α) Cytokine->Cytokine_Receptor Binding

Caption: BMS-986165 allosterically inhibits TYK2, blocking cytokine signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare BMS-986165 Stock Solution (DMSO) Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Cell_Culture Culture Cells (e.g., PBMCs, THP-1) Incubation Pre-incubate Cells with BMS-986165 Cell_Culture->Incubation Serial_Dilution->Incubation Stimulation Stimulate with Cytokine (e.g., IL-23, IFN-α) Incubation->Stimulation Measurement Measure Endpoint (e.g., pSTAT, Cytokine Production) Stimulation->Measurement Data_Normalization Normalize Data to Vehicle Control Measurement->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: General workflow for in vitro testing of BMS-986165.

References

Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Mouse Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-986165 (Deucravacitinib), a selective Tyrosine Kinase 2 (TYK2) inhibitor, in preclinical mouse models of skin inflammation, particularly psoriasis.

Introduction

Psoriasis is a chronic immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[1][3][4] Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a crucial role in the signaling pathways of key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[1][4][5][6] By inhibiting TYK2, BMS-986165 effectively disrupts these pro-inflammatory signaling cascades, making it a targeted therapy for psoriasis.[6][7][8] Preclinical evaluation of BMS-986165 in mouse models of skin inflammation is a critical step in understanding its therapeutic potential and mechanism of action. The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model for such investigations.[2][9][10][11][12]

Signaling Pathway of TYK2 in Psoriasis

The diagram below illustrates the central role of TYK2 in mediating the signaling of pro-inflammatory cytokines that drive the pathogenesis of psoriasis.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23R IL23->IL23R binds IL12 IL-12 IL12R IL-12Rβ1/β2 IL12->IL12R binds IFN Type I IFN IFNR IFNAR1/2 IFN->IFNR binds TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->TYK2 IL12R->JAK2 IFNR->TYK2 IFNR->JAK2 STAT3 STAT3 TYK2->STAT3 activates STAT4 STAT4 TYK2->STAT4 activates STAT1 STAT1/2 TYK2->STAT1 activates JAK2->STAT3 activates JAK2->STAT4 activates JAK2->STAT1 activates Th17_diff Th17 Differentiation (IL-17, IL-22 production) STAT3->Th17_diff promotes Th1_diff Th1 Differentiation (IFN-γ production) STAT4->Th1_diff promotes Inflammation Pro-inflammatory Gene Expression STAT1->Inflammation promotes BMS961 BMS-986165 (Deucravacitinib) This compound->TYK2 inhibits

Caption: TYK2 signaling pathway in psoriasis pathogenesis.

Experimental Protocols

This protocol describes the induction of psoriasis-like dermatitis in mice using a commercially available 5% imiquimod cream. This model recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening.[9][10][11][12]

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice

  • 5% Imiquimod cream (e.g., Aldara™)

  • BMS-986165

  • Vehicle for BMS-986165 (e.g., Vaseline for topical application)

  • Electric shaver and depilatory cream

  • Calipers for ear and skin thickness measurements

  • Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice

Procedure:

  • Animal Preparation:

    • One day prior to the start of the experiment, shave the dorsal skin of the mice.

    • Apply a depilatory cream for 2-3 minutes to remove any remaining hair, then rinse thoroughly with water.

    • Allow the mice to acclimate for at least 24 hours.

  • Induction of Skin Inflammation:

    • On Day 0, begin the topical application of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear of each mouse.[11][13]

    • Continue the daily application of imiquimod for 5 to 8 consecutive days.[9][13]

  • Preparation and Administration of BMS-986165:

    • Prepare a 1.5% BMS-986165 ointment by incorporating the compound into a suitable vehicle like Vaseline.[13]

    • Divide the mice into experimental groups:

      • Group 1: Control (No treatment)

      • Group 2: IMQ + Vehicle

      • Group 3: IMQ + 1.5% BMS-986165 ointment

    • For the treatment group, apply 100 mg of the 1.5% BMS-986165 ointment to the same area as the imiquimod application, typically shortly after the IMQ application.[13]

    • Administer the vehicle or BMS-986165 ointment daily for the duration of the imiquimod treatment.[13]

  • Assessment of Skin Inflammation:

    • Daily Monitoring: Record the body weight and observe the general health of the mice daily.

    • PASI Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the back skin daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the total PASI score.

    • Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin daily using a caliper.

  • Endpoint Analysis (At the end of the experiment):

    • Tissue Collection: Euthanize the mice and collect the treated skin and ear tissues.

    • Histopathology: Fix a portion of the skin tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Assess for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or multiplex assay.

    • Gene Expression Analysis: Isolate RNA from skin tissue for qRT-PCR analysis of inflammatory gene expression.

Experimental Workflow

The following diagram outlines the general workflow for evaluating BMS-986165 in an IMQ-induced mouse model of skin inflammation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation & Shaving (Day -1) Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Drug_Prep Prepare 1.5% BMS-986165 Ointment Group_Assignment->Drug_Prep IMQ_Application Daily Imiquimod Application (Days 0-4) BMS_Treatment Daily Vehicle/BMS-986165 Treatment (Days 0-4) IMQ_Application->BMS_Treatment Daily_Monitoring Daily Monitoring: - PASI Score - Ear/Skin Thickness - Body Weight BMS_Treatment->Daily_Monitoring Euthanasia Euthanasia & Tissue Collection (Day 5) Histology Histopathology (H&E) Euthanasia->Histology Cytokine_Analysis Cytokine Measurement (ELISA) Euthanasia->Cytokine_Analysis Gene_Expression Gene Expression (qRT-PCR) Euthanasia->Gene_Expression

Caption: General experimental workflow for BMS-986165 evaluation.

Data Presentation

The following table summarizes representative quantitative data from a study evaluating a topical 1.5% BMS-986165 ointment in an IMQ-induced psoriasis mouse model.[13]

ParameterIMQ + VehicleIMQ + 1.5% BMS-986165Outcome
PASI Score (Day 5) IncreasedSignificantly ReducedAmelioration of clinical signs
Epidermal Thickness (Day 5) IncreasedSignificantly DecreasedReduction in acanthosis
PCNA+ Cells (Proliferation Marker) IncreasedDownregulatedInhibition of keratinocyte hyperproliferation
IL-17 Signaling Pathway Enrichment in T cells EnrichedDiminishedAttenuation of the Th17 inflammatory response

This table is a qualitative summary based on the findings of the cited study. For specific numerical data, please refer to the original publication.

Conclusion

BMS-986165 is a potent and selective TYK2 inhibitor with demonstrated efficacy in preclinical models of psoriasis. The protocols and information provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of TYK2 inhibition in skin inflammation. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for In Vivo Administration of a TYK2 Inhibitor (Represented by BMS-986165/Deucravacitinib) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific in vivo administration protocols for a compound designated "BMS961" are not publicly available. The following application notes and protocols are based on the publicly available data for the Bristol Myers Squibb compound BMS-986165 (Deucravacitinib) , a selective Tyrosine Kinase 2 (TYK2) inhibitor. This information is intended to serve as a representative guide for researchers working with similar small molecule inhibitors targeting the TYK2 signaling pathway in the context of in vivo cancer research.

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling of key cytokines involved in immunity and inflammation, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, BMS-986165 stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling cascades.[5][6][7] The TYK2 signaling pathway has been implicated in the pathogenesis of various autoimmune diseases and is an emerging target in oncology due to its role in cancer cell survival and immune modulation.[4][8][9]

Mechanism of Action

BMS-986165 selectively inhibits TYK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the TYK2-STAT pathway interferes with the signaling of pro-inflammatory and immunomodulatory cytokines that can contribute to tumor growth and survival.[4][8][9] Preclinical studies have shown that TYK2 inhibitors can induce tumor regression in models of T-cell acute lymphoblastic leukemia and some solid tumors.[8][10]

Signaling Pathway Diagram

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 Recruitment & Activation JAK JAK CytokineReceptor->JAK Recruitment & Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization BMS986165 BMS-986165 (Deucravacitinib) BMS986165->TYK2 Allosteric Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation GeneExpression Target Gene Expression DNA->GeneExpression Transcription Biological Response\n(Inflammation, Cell Proliferation,\nImmune Modulation) Biological Response (Inflammation, Cell Proliferation, Immune Modulation) GeneExpression->Biological Response\n(Inflammation, Cell Proliferation,\nImmune Modulation) Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->CytokineReceptor Binding

Caption: TYK2 signaling pathway and the inhibitory action of BMS-986165.

Quantitative Data Summary

ParameterValueSpeciesDisease ModelSource
In Vitro Potency (Ki) 0.02 nMHumanCell-free assay[6]
Oral Efficacy Dose 15 mg/kg, twice dailyMouseIL-23-induced acanthosis (Psoriasis model)[11]
Oral Efficacy Dose 30 mg/kg, twice dailyMouseIL-23-induced acanthosis (Psoriasis model)[11]
Clinical Trial Dose (Psoriasis) 6 mg, once dailyHumanPlaque Psoriasis[2]
Clinical Trial Dose (Psoriasis) 12 mg, once dailyHumanPlaque Psoriasis[2]

Experimental Protocols

Protocol 1: Preparation of BMS-986165 for Oral Administration in Mice

This protocol is based on typical formulation strategies for orally administered small molecules in preclinical studies.

Materials:

  • BMS-986165 (Deucravacitinib) powder

  • Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of PEG300, Tween 80, and water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of BMS-986165: Based on the desired dose (e.g., 15 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice), calculate the total mass of the compound needed.

  • Prepare the vehicle solution: If using methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. Stir until fully dissolved. For other formulations, prepare as per internal laboratory standards. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]

  • Weigh the compound: Accurately weigh the calculated amount of BMS-986165 powder using an analytical balance.

  • Prepare the dosing suspension: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add a small volume of the vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If the compound is difficult to suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.

  • Store the formulation: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and re-suspend by vortexing before each use.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Cancer Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of BMS-986165 in an immunocompromised mouse model bearing human tumor xenografts.

Materials:

  • 6-8 week old immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)

  • Cancer cell line of interest (e.g., a line with known activation of the TYK2-STAT pathway)

  • Matrigel or other appropriate extracellular matrix

  • BMS-986165 dosing suspension (from Protocol 1)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

  • Sterile syringes and needles for cell implantation

Experimental Workflow Diagram:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Acclimatize 6-8 week old immunocompromised mice B Prepare cancer cell suspension in Matrigel A->B C Subcutaneously implant cancer cells into the flank of each mouse B->C D Monitor tumor growth until average volume reaches ~100-150 mm³ C->D E Randomize mice into treatment groups (Vehicle, BMS-986165) D->E F Administer treatment (e.g., oral gavage, twice daily) E->F G Measure tumor volume and body weight 2-3 times per week F->G H Monitor for signs of toxicity G->H I Euthanize mice when tumor volume reaches pre-determined endpoint H->I J Collect tumors for pharmacodynamic analysis (e.g., Western blot for pSTAT) I->J K Analyze tumor growth inhibition and statistical significance J->K

Caption: Experimental workflow for a subcutaneous xenograft study.

Procedure:

  • Cell Culture and Implantation: a. Culture the chosen cancer cell line under standard conditions. b. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Administration: a. Administer BMS-986165 (e.g., 15 or 30 mg/kg) or vehicle control via oral gavage twice daily. b. Continue treatment for a pre-determined period (e.g., 21-28 days) or until the tumors in the control group reach the endpoint.

  • Monitoring and Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. c. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a pre-defined size (e.g., 1500-2000 mm³) or show signs of ulceration.

  • Data Analysis: a. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pSTAT levels) to confirm target engagement. b. Analyze the tumor growth data to determine the percent tumor growth inhibition (%TGI) and assess the statistical significance between treatment and control groups.

Conclusion

The selective TYK2 inhibitor BMS-986165 (Deucravacitinib) offers a promising therapeutic strategy for various diseases. The provided protocols, based on available preclinical data for this compound, offer a framework for researchers to investigate the efficacy of TYK2 inhibition in in vivo cancer models. Careful consideration of the appropriate animal model, cell line, and dosing regimen will be critical for the successful execution of these studies.

References

Application Notes and Protocols: Immunohistochemistry Staining for Markers Correlated with BMS-986192 Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986192 is an Adnectin-based PET imaging agent with high affinity and specificity for human Programmed Death-Ligand 1 (PD-L1)[1]. It is utilized in preclinical and clinical studies to non-invasively assess whole-body PD-L1 expression[2][3][4]. The uptake of the 18F-labeled BMS-986192 tracer, measured by Positron Emission Tomography (PET), has been shown to correlate with PD-L1 expression levels as determined by immunohistochemistry (IHC)[3][4][5]. Therefore, IHC for PD-L1 is a critical method for validating and interpreting BMS-986192 PET imaging data. These application notes provide detailed protocols for IHC staining of PD-L1, a key marker associated with BMS-986192 uptake, and summarize quantitative data from relevant studies.

PD-1/PD-L1 Signaling Pathway

The Programmed Death-1 (PD-1) receptor and its ligand, PD-L1, are crucial components of an immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis[6]. Tumor cells can exploit this pathway to evade the immune system by upregulating PD-L1, which binds to PD-1 on activated T-cells, delivering an inhibitory signal that leads to T-cell dysfunction[7]. Blocking the PD-1/PD-L1 interaction with immune checkpoint inhibitors can restore anti-tumor immunity[8].

PD1_PDL1_Pathway cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Antigen Presenting Cell (APC) PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal Inhibition Inhibition PD-1->Inhibition TCR TCR CD28 CD28 Inhibition->TCR Inhibition->CD28 MHC MHC MHC->TCR Signal 1: Activation B7 B7 B7->CD28 Signal 2: Co-stimulation

Diagram of the PD-1/PD-L1 signaling pathway.

Quantitative Data Summary

The following tables summarize the correlation between BMS-986192 uptake (measured as Standardized Uptake Value - SUV) and PD-L1 expression, as well as tracer uptake in various tissues.

Table 1: Correlation of 18F-BMS-986192 Uptake with PD-L1 Expression

Study TypeTumor TypeCorrelation MetricFindingReference
First-in-humanNon-small cell lung cancerSUVpeak vs. IHCMedian SUVpeak was higher for lesions with ≥50% tumor PD-L1 expression than for lesions with <50% (8.2 vs. 2.9).[3]
Pilot StudyMetastatic MelanomaSUV vs. Lesion Diameter ChangeBaseline 18F-BMS-986192 uptake in lesions was negatively correlated with the change in lesion diameter at response evaluation.[9]
PreclinicalPD-L1+ and PD-L1- Xenografts%ID/gHigh uptake in PD-L1-positive tumors (9.0 ± 2.1 %ID/g) and negligible uptake in PD-L1-negative tumors (0.6 ± 0.1 %ID/g) at 1h post-injection.[4][10]

Table 2: Biodistribution of 18F-BMS-986192 in Healthy Tissues

TissueTracer Uptake LevelNotesReference
SpleenHighExpected physiological uptake.[3][9]
Bone MarrowHigh[9]
KidneysHighMajor route of excretion.[3][9]
LiverModerate[3][9]
LungsLow to Moderate[3]
HeartLow to Moderate[3]
MusclesLow to Moderate[3]
BrainNegligibleTracer does not typically cross the intact blood-brain barrier.[9]

Experimental Protocols

Immunohistochemistry (IHC) Staining Protocol for PD-L1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework. Optimization may be required for specific antibodies and tissue types.

I. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5-10 minutes each[11][12].

  • Immerse slides in 100% Ethanol: 2 changes for 3-10 minutes each[11][12].

  • Immerse slides in 95% Ethanol: 1 change for 3-5 minutes[11][12].

  • Immerse slides in 80% Ethanol: 1 change for 3 minutes[11].

  • Rinse slides in distilled water for 5 minutes[11].

II. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is commonly used for PD-L1.

  • Immerse slides in a staining dish containing a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0)[11][13].

  • Heat the solution to 95-100°C in a steamer or water bath and incubate for 20-40 minutes[13].

  • Allow the slides to cool in the buffer for at least 20 minutes at room temperature[13].

  • Rinse sections with a wash buffer (e.g., PBS or TBS with 0.05% Tween 20) for 2 changes of 2-5 minutes each[13].

III. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol or water for 10-40 minutes to block endogenous peroxidase activity. Rinse with wash buffer[11][12].

  • Blocking: Apply a protein blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS) and incubate for 30-60 minutes in a humidified chamber[11].

  • Primary Antibody: Dilute the primary anti-PD-L1 antibody in blocking buffer to the recommended concentration. Incubate sections overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber[11].

  • Washing: Wash slides with wash buffer for 3 changes of 3-5 minutes each[11].

  • Secondary Antibody: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody specific to the primary antibody host species. Incubate for 30 minutes at room temperature[12].

  • Washing: Repeat the washing step.

  • Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB, or a polymer-based detection system). Incubate according to the manufacturer's instructions until a brown color develops[11][13].

  • Washing: Rinse gently with distilled water[13].

IV. Counterstaining, Dehydration, and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei[11].

  • Washing: Rinse with water.

  • Dehydration: Dehydrate the sections by immersing them in increasing concentrations of ethanol (e.g., 95% for 2 minutes, 100% for 2 changes of 3 minutes each)[11].

  • Clearing: Immerse slides in Xylene for 2 changes of 5 minutes each[11].

  • Mounting: Apply a drop of mounting medium and cover with a coverslip.

IHC Staining Workflow

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol Series) start->deparaffinization retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) deparaffinization->retrieval blocking Blocking (Peroxidase & Protein Block) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-PD-L1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Clearing (Ethanol, Xylene) counterstain->dehydration mounting Mounting dehydration->mounting end Microscopic Analysis mounting->end

References

Application Notes and Protocols for High-Throughput Screening of LPA1 Receptor Antagonists Using BMS-986020 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a variety of cellular responses through its interaction with a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis has been implicated in the pathogenesis of fibrotic diseases, making it an attractive target for therapeutic intervention. BMS-986020 is a potent and selective antagonist of the LPA1 receptor that has been evaluated in clinical trials for idiopathic pulmonary fibrosis (IPF).[1][2][3] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify novel LPA1 receptor antagonists, using BMS-986020 as a reference control. The primary screening assays described are a Calcium Mobilization assay and a Dynamic Mass Redistribution (DMR) assay. Additionally, a protocol for a secondary, more physiologically relevant "Scar-in-a-Jar" fibrogenesis assay is provided to characterize the anti-fibrotic potential of identified hits.

Mechanism of Action and Signaling Pathway

LPA1 is a GPCR that primarily couples to Gαi and Gαq proteins. Upon activation by LPA, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators, forming the basis of the Calcium Mobilization assay. BMS-986020 acts as an antagonist by binding to the LPA1 receptor and preventing LPA from initiating this signaling cascade.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor Gq Gαq LPA1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates LPA LPA LPA->LPA1 Activates BMS986020 BMS-986020 BMS986020->LPA1 Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: LPA1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the in vitro pharmacological data for BMS-986020 in the described assay formats.

Assay Type Cell Line Parameter Value Reference
Calcium MobilizationCHO-hLPA1pKB~8.0[4]
Dynamic Mass Redistribution (DMR)CHO-hLPA1pKB6.5 - 7.2[4]

pKB is the negative logarithm of the antagonist dissociation constant (Kb). A higher pKB value indicates a higher binding affinity of the antagonist.

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This assay is a robust and widely used method for screening GPCR antagonists. It measures the inhibition of agonist-induced intracellular calcium release.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed CHO-hLPA1 cells in 384-well plates B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate C->D E Add test compounds and BMS-986020 (control) D->E F Incubate E->F G Add LPA (agonist) at EC80 F->G H Measure fluorescence (kinetic read) G->H I Data Analysis: Calculate % inhibition and Z' H->I

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-hLPA1) in a suitable growth medium (e.g., F-12K with 10% FBS and a selection antibiotic).

    • Plate cells in black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 20 µL of growth medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Calcium 6) in an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4) containing probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Remove the growth medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and BMS-986020 in assay buffer. The final concentration of DMSO should be ≤ 0.5%.

    • Add the diluted compounds to the cell plates.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of LPA (e.g., 18:1 LPA) in assay buffer at a concentration that will yield a final concentration of EC80 (the concentration that elicits 80% of the maximal response). The EC80 should be predetermined by running a full dose-response curve of LPA.

    • Using a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR or FlexStation), measure the baseline fluorescence for 10-20 seconds.

    • Add the LPA solution to all wells and continue to measure the fluorescence kinetically for 60-120 seconds.

Data Analysis and Quality Control:

  • The antagonist effect is quantified as the percent inhibition of the LPA-induced calcium response.

  • High-Throughput Screening Plate Layout:

    • Columns 1 and 2: Negative controls (cells + dye + vehicle + LPA).

    • Columns 23 and 24: Positive controls (cells + dye + a high concentration of BMS-986020 + LPA).

    • Columns 3-22: Test compounds.

  • Z' Factor Calculation: The Z' factor is a statistical measure of the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

Secondary Confirmatory Assay: Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. It provides an integrated readout of cellular signaling.

Detailed Methodology:

  • Cell Culture and Plating:

    • Seed CHO-hLPA1 cells in specialized 384-well biosensor microplates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Wash the cells with assay buffer and equilibrate the plate in the DMR instrument for at least 1 hour.

    • Establish a baseline reading for 5-10 minutes.

    • Add test compounds or BMS-986020 and incubate for 30-60 minutes while monitoring the DMR signal.

    • Add LPA at a concentration of approximately EC80 and continue to monitor the DMR signal for at least 60 minutes.

Data Analysis:

  • The antagonist activity is determined by the reduction in the LPA-induced DMR signal.

  • The potency of the antagonist (pKB) can be calculated from the dose-response curves.

Functional Secondary Assay: "Scar-in-a-Jar" Fibrogenesis Assay

This in vitro model assesses the anti-fibrotic potential of compounds by measuring their ability to inhibit collagen deposition by fibroblasts.

Workflow Diagram:

Scar_in_a_Jar_Workflow A Seed human lung fibroblasts in 48- or 96-well plates B Culture in low serum medium with Ficoll and ascorbic acid A->B C Add test compounds and BMS-986020 (control) B->C D Stimulate with TGF-β1 and/or LPA C->D E Culture for several days (e.g., 72 hours to 12 days) D->E F Fix and permeabilize cells E->F G Immunostain for collagen I and α-SMA F->G H Image and quantify fluorescence G->H

Caption: "Scar-in-a-Jar" Assay Workflow.

Detailed Methodology:

  • Cell Culture:

    • Culture primary human lung fibroblasts in a suitable growth medium.

    • Seed the fibroblasts in 48- or 96-well plates.

  • Assay Conditions:

    • Culture the cells in a low serum medium containing macromolecular crowders (e.g., Ficoll) and ascorbic acid to promote extracellular matrix deposition.

    • Add test compounds and BMS-986020 at various concentrations.

    • Stimulate the cells with a pro-fibrotic agent such as transforming growth factor-β1 (TGF-β1) and/or LPA. A study has shown that BMS-986020 potently inhibits LPA-induced fibrogenesis in this model.[5]

  • Incubation and Analysis:

    • Incubate the plates for an extended period (e.g., 72 hours to 12 days), with periodic media changes.

    • At the end of the incubation, fix and permeabilize the cells.

    • Perform immunofluorescence staining for markers of fibrosis, such as collagen type I and alpha-smooth muscle actin (α-SMA).

    • Acquire images using a high-content imaging system and quantify the fluorescence intensity to determine the extent of collagen deposition and myofibroblast differentiation.

Expected Results with BMS-986020:

Conclusion

The described high-throughput and secondary assays provide a comprehensive platform for the discovery and characterization of novel LPA1 receptor antagonists. The Calcium Mobilization and DMR assays are suitable for primary screening of large compound libraries, while the "Scar-in-a-Jar" assay offers a more physiologically relevant model to assess the anti-fibrotic potential of promising candidates. The use of BMS-986020 as a reference compound will enable robust assay validation and facilitate the identification of new therapeutic leads for the treatment of fibrotic diseases.

References

Troubleshooting & Optimization

BMS-961 Solubility Issues in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with dissolving BMS-961 in DMSO, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Adherence to proper techniques is crucial for accurate and reproducible experimental results.

Troubleshooting Guide: BMS-961 Dissolution in DMSO

If you are experiencing difficulty dissolving BMS-961 in DMSO, please follow the structured troubleshooting workflow below.

dot

G start Start: BMS-961 powder and anhydrous DMSO prep_solution Prepare desired concentration of BMS-961 in DMSO start->prep_solution observe Observe for complete dissolution at room temperature prep_solution->observe vortex Vortex the solution vigorously for 2-5 minutes observe->vortex Compound not fully dissolved success Solution is ready for use or storage observe->success Compound fully dissolved re_observe1 Check for dissolution vortex->re_observe1 sonicate Sonicate in a water bath for 10-15 minutes re_observe1->sonicate Still not dissolved re_observe1->success Dissolved re_observe2 Check for dissolution sonicate->re_observe2 warm Gently warm the solution to 37°C for 10-15 minutes re_observe2->warm Still not dissolved re_observe2->success Dissolved re_observe3 Check for dissolution warm->re_observe3 re_observe3->success Dissolved fail Consider preparing a more dilute stock solution or contact technical support re_observe3->fail Still not dissolved

Caption: Troubleshooting workflow for dissolving BMS-961 in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of BMS-961 in DMSO?

A1: BMS-961 is soluble in DMSO. Published data from various suppliers indicate a high solubility, although the exact value can vary. For instance, some suppliers state a maximum concentration of up to 100 mg/mL (250.34 mM), while others provide a value of around 39.95 mg/mL (100 mM) or state that solubility is at least 32 mg/mL. [1]It is important to note that for higher concentrations, assistive techniques such as sonication may be required. [1] Q2: I'm still having trouble dissolving BMS-961 in DMSO even after vortexing. What should I do next?

A2: If vortexing alone is insufficient, several other techniques can be employed to facilitate dissolution. These methods can be applied sequentially:

  • Sonication: Using a bath sonicator for 10-15 minutes can help break down compound aggregates.

  • Gentle Warming: Warming the solution in a water bath set to 37°C for 10-15 minutes can also increase solubility.

If the compound still does not dissolve after these steps, consider preparing a more dilute stock solution.

Q3: Can I use a solvent other than DMSO?

A3: While DMSO is the recommended solvent for preparing stock solutions of BMS-961 due to its high solubilizing capacity for this compound, other solvents may be possible for specific applications. However, BMS-961 is reported to be insoluble in water. [1]If your experimental system is incompatible with DMSO, you would need to investigate alternative solvents, which may require significant optimization.

Q4: I observed precipitation when I diluted my BMS-961 DMSO stock solution into an aqueous medium. How can I prevent this?

A4: This is a common occurrence when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous environment. To mitigate this:

  • Use a lower concentration stock solution: Preparing a more dilute initial stock in DMSO will result in a lower final concentration of DMSO when diluted, which can sometimes help maintain solubility.

  • Rapid mixing: Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.

  • Stepwise dilution: Diluting the stock solution in a stepwise manner can also help prevent the compound from precipitating out of the solution.

Quantitative Solubility Data

The following table summarizes the reported solubility of BMS-961 in DMSO from various suppliers.

SupplierSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Tocris BioscienceDMSO39.95100
SelleckchemDMSO≥ 32-
MedChemExpressDMSO100250.34Requires ultrasonic assistance

Experimental Protocol: Preparation of a 100 mM BMS-961 Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 100 mM stock solution of BMS-961 in DMSO.

Materials:

  • BMS-961 (Molecular Weight: 399.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath

  • Water bath or heat block set to 37°C

Procedure:

  • Calculate the required mass of BMS-961:

    • For 1 mL of a 100 mM solution, you will need:

      • 0.1 L * 0.1 mol/L * 399.46 g/mol = 39.95 mg

  • Weigh the BMS-961:

    • Carefully weigh out the calculated amount of BMS-961 and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the BMS-961.

  • Initial Dissolution:

    • Vortex the tube vigorously for 2-5 minutes.

  • Check for Complete Dissolution:

    • Visually inspect the solution. If undissolved particles remain, proceed to the next step.

  • Sonication (if necessary):

    • Place the tube in a sonicating water bath for 10-15 minutes.

  • Gentle Warming (if necessary):

    • If the compound is still not fully dissolved, place the tube in a water bath or heat block at 37°C for 10-15 minutes.

  • Final Check and Storage:

    • Once the BMS-961 is completely dissolved, the stock solution is ready. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

dot

G cluster_input Inputs cluster_process Process cluster_output Output BMS961 BMS-961 Powder Weigh Weigh BMS-961 This compound->Weigh DMSO Anhydrous DMSO Add_DMSO Add DMSO DMSO->Add_DMSO Calculate Calculate Mass and Volume Calculate->Weigh Calculate->Add_DMSO Weigh->Add_DMSO Vortex Vortex Add_DMSO->Vortex Sonicate Sonicate (optional) Vortex->Sonicate Warm Warm (optional) Sonicate->Warm Stock_Solution 100 mM BMS-961 Stock Solution Warm->Stock_Solution

Caption: Experimental workflow for preparing a BMS-961 stock solution.

References

Low cell viability after treatment with high concentrations of BMS961

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-961. This resource is intended for researchers, scientists, and drug development professionals who are utilizing BMS-961 in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on issues related to cell viability following treatment with high concentrations of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with BMS-961, providing potential causes and recommended solutions in a clear question-and-answer format.

Question 1: We observed a significant decrease in cell viability after treating our cells with high concentrations of BMS-961. Is this an expected outcome?

Answer: Yes, a decrease in cell viability at high concentrations of BMS-961 can be an expected outcome, depending on the cell type and experimental conditions. BMS-961 is a potent and selective Retinoic Acid Receptor γ (RARγ) agonist. Activation of RARγ signaling can lead to various cellular responses, including growth arrest, differentiation, and in some cases, apoptosis.[1] High concentrations of the agonist can amplify these effects, leading to a reduction in the number of viable cells.

Question 2: What are the potential causes for the low cell viability observed in our experiments with high concentrations of BMS-961?

Answer: Several factors could contribute to low cell viability in your experiments. These can be broadly categorized into on-target pharmacological effects, off-target effects, and experimental artifacts. A summary of potential causes and solutions is provided in the table below.

Data Presentation: Troubleshooting Low Cell Viability with BMS-961

Potential Cause Explanation Recommended Solution
On-Target RARγ-Mediated Effects High concentrations of BMS-961 lead to excessive activation of the RARγ signaling pathway, which can induce cell cycle arrest or apoptosis in certain cell types.[1]Perform a dose-response experiment to determine the IC50 value for your specific cell line. Use concentrations around the IC50 for subsequent experiments.
Off-Target Cytotoxicity At very high concentrations, small molecules can exhibit off-target effects, interacting with other cellular components and leading to cytotoxicity.Lower the concentration of BMS-961 to a range where it is selective for RARγ. If high concentrations are necessary, consider using a negative control compound with a similar chemical structure but no RARγ activity.
Compound Precipitation BMS-961, like many small molecules, may have limited solubility in aqueous cell culture media.[2] High concentrations can lead to precipitation, and these precipitates can be cytotoxic.[2]Visually inspect the culture medium for any signs of precipitation after adding BMS-961. Prepare a serial dilution of the compound in pre-warmed media to avoid shocking the solution.[2]
Solvent Toxicity BMS-961 is often dissolved in a solvent like DMSO. High final concentrations of the solvent in the culture medium can be toxic to cells.Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[3] Run a vehicle control (media with the same concentration of solvent but no BMS-961) to assess solvent toxicity.[3]
Cell Culture Contamination Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause a rapid decline in cell health and viability.[4]Regularly inspect your cell cultures for any signs of contamination. Use proper aseptic techniques during all experimental procedures.
Suboptimal Cell Culture Conditions Unhealthy cells are more susceptible to the effects of drug treatment. Poor culture conditions, such as incorrect CO2 levels, temperature, or humidity, can compromise cell health.[5]Ensure your incubator is properly calibrated and maintained. Use cells that are in the exponential growth phase and have a low passage number.

Question 3: We suspect that BMS-961 might be precipitating in our cell culture medium at high concentrations. How can we address this?

Answer: Compound precipitation is a common issue when working with hydrophobic small molecules in aqueous solutions.[2][6] To address this, you can try the following:

  • Solubility Test: Before your experiment, perform a simple solubility test by adding your highest concentration of BMS-961 to the cell culture medium and visually inspecting for any precipitate formation over time at 37°C.

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock solution directly to your culture well, prepare an intermediate dilution of BMS-961 in pre-warmed (37°C) culture medium.[2]

  • Reduce Final Concentration: If precipitation is observed, the most straightforward solution is to lower the final concentration of BMS-961 in your experiment.

  • Consider Formulation: For particularly problematic compounds, formulation with solubilizing agents might be an option, but this should be approached with caution as these agents can have their own effects on cells.

Experimental Protocols

This section provides a detailed methodology for a common experiment to assess cell viability.

Protocol: Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[7][8] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • BMS-961 stock solution (e.g., in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • BMS-961 Treatment:

    • Prepare serial dilutions of BMS-961 in complete cell culture medium from your stock solution.

    • Include a "vehicle control" group (medium with the same final concentration of solvent as the highest BMS-961 concentration) and an "untreated control" group (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared BMS-961 dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability for each treatment group using the following formula:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] x 100

    • The "blank" should be a well containing medium and CCK-8 solution but no cells.

Mandatory Visualizations

Signaling Pathway

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex BMS961 BMS-961 RARg_cyt RARγ This compound->RARg_cyt Enters cell Complex BMS-961-RARγ/RXR Heterodimer This compound->Complex RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc RARg_nuc RARγ RARg_cyt->RARg_nuc RARE Retinoic Acid Response Element (RARE) RXR_nuc->Complex RARg_nuc->Complex GeneTranscription Target Gene Transcription RARE->GeneTranscription CoR Co-repressors CoA Co-activators CoA->GeneTranscription Activation CellResponse Cellular Response (Growth Arrest, Apoptosis) GeneTranscription->CellResponse Complex->CoR Complex->CoA Recruitment

Caption: Simplified RARγ signaling pathway activated by BMS-961.

Experimental Workflow

Troubleshooting_Workflow Start Low cell viability observed with high [BMS-961] CheckPrecipitation Visually inspect for compound precipitation Start->CheckPrecipitation PrecipitationYes Yes CheckPrecipitation->PrecipitationYes   PrecipitationNo No CheckPrecipitation->PrecipitationNo   OptimizeSolubilization Optimize solubilization: - Lower concentration - Serial dilution in warm media PrecipitationYes->OptimizeSolubilization CheckSolventToxicity Run vehicle control (solvent only) PrecipitationNo->CheckSolventToxicity OptimizeSolubilization->CheckSolventToxicity SolventToxicYes Toxic CheckSolventToxicity->SolventToxicYes SolventToxicNo Not Toxic CheckSolventToxicity->SolventToxicNo ReduceSolvent Reduce final solvent concentration (<0.5%) SolventToxicYes->ReduceSolvent DoseResponse Perform dose-response experiment to find IC50 SolventToxicNo->DoseResponse ReduceSolvent->DoseResponse ReviewCulture Review cell culture practices: - Contamination check - Cell health and passage number DoseResponse->ReviewCulture AlternativeAssay Consider alternative viability assay ReviewCulture->AlternativeAssay End Optimized experiment AlternativeAssay->End

Caption: Troubleshooting workflow for low cell viability.

References

How to prevent degradation of BMS961 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of BMS-961 in solution. The information is based on general chemical principles applied to the functional groups present in BMS-961, as specific stability data for this compound is limited in publicly available literature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of BMS-961 solutions.

Problem: Loss of compound activity or inconsistent experimental results.

This issue may be attributable to the degradation of BMS-961. The following table outlines potential causes and recommended actions to mitigate degradation.

Potential Cause Recommended Action Rationale
Hydrolysis of the Amide Bond - Maintain solution pH between 4 and 8.- Use aprotic solvents where experimentally feasible.- Prepare fresh solutions before use.The amide linkage in BMS-961 can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.
Oxidation - Degas solvents before use.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to sources of free radicals.The alpha-hydroxy ketone moiety and the aromatic rings could be susceptible to oxidation.
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.Benzoic acid derivatives can be sensitive to light, which may induce degradation.
Thermal Degradation - Store stock solutions at -20°C or lower.[1]- For short-term storage, +4°C is recommended.- Avoid repeated freeze-thaw cycles.Elevated temperatures can accelerate chemical degradation. Benzoic acid derivatives have been shown to undergo decarboxylation at high temperatures.[2]
Solvent Reactivity - Use high-purity, anhydrous solvents when possible.- DMSO is a commonly recommended solvent for initial stock solutions.[1]- If aqueous buffers are required, ensure they are free of contaminants and within the optimal pH range.The choice of solvent can impact the stability of the compound. While DMSO is a common solvent, its stability in the presence of certain reagents should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BMS-961 solid compound and solutions?

A1: For the solid compound, storage at -20°C is recommended for long-term stability.[1] For solutions, it is advisable to store stock solutions in a suitable solvent such as DMSO at -20°C or -80°C for long-term storage and at +4°C for short-term use. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.

Q2: What is the recommended solvent for dissolving BMS-961?

A2: BMS-961 is soluble in DMSO.[1] For experimental purposes, further dilutions can be made in aqueous buffers or cell culture media. However, the stability of BMS-961 in aqueous solutions may be limited, so it is recommended to prepare these solutions fresh for each experiment.

Q3: My experimental results are not reproducible. Could degradation of BMS-961 be the cause?

A3: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is crucial to review your storage and handling procedures. Ensure that solutions are protected from light, stored at the correct temperature, and that the pH of aqueous solutions is controlled. Preparing fresh dilutions from a frozen stock solution for each experiment is a good practice to ensure consistency.

Q4: Are there any known degradation products of BMS-961?

A4: Specific degradation products of BMS-961 have not been extensively reported in the available literature. However, based on its chemical structure, potential degradation could occur via hydrolysis of the amide bond, oxidation of the alpha-hydroxy ketone, or decarboxylation of the benzoic acid moiety.

Q5: How can I check for the degradation of my BMS-961 solution?

A5: The most reliable way to assess the integrity of your BMS-961 solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products and provide quantitative information about its purity.

Experimental Protocols

Protocol 1: Preparation and Storage of BMS-961 Stock Solution

  • Allow the solid BMS-961 to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of BMS-961 in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

The following diagrams illustrate potential degradation pathways of BMS-961 and a recommended experimental workflow to minimize degradation.

Potential Degradation Pathways of BMS-961 BMS961 BMS-961 Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Product1 Amide Bond Cleavage Products Hydrolysis->Product1 Product2 Oxidized Products Oxidation->Product2 Product3 Photodegradation Products Photodegradation->Product3 Product4 Decarboxylation Product Thermal_Degradation->Product4

Caption: Potential degradation pathways of BMS-961 in solution.

Recommended Workflow for Handling BMS-961 start Start prepare_stock Prepare Stock Solution (DMSO, -20°C/-80°C, Amber Vials) start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Long-Term Storage (-20°C/-80°C) aliquot->store thaw Thaw Single Aliquot store->thaw prepare_working Prepare Fresh Working Solution (Aqueous Buffer, pH 4-8) thaw->prepare_working use Immediate Use in Experiment prepare_working->use end End use->end

Caption: Recommended experimental workflow for handling BMS-961 solutions.

References

Technical Support Center: BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The compound identifier "BMS961" is not commonly found in scientific literature. This technical guide pertains to BMS-986165 , a well-documented, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), also known by its approved name, Deucravacitinib. Given the similarity in nomenclature, it is highly probable that inquiries regarding "this compound" refer to BMS-986165.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for off-target effects of BMS-986165 when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-986165 (Deucravacitinib)?

A1: BMS-986165 is a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike most kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), BMS-986165 binds to the regulatory pseudokinase domain (JH2).[2] This unique mechanism locks the kinase in an inactive conformation, preventing receptor-mediated activation and downstream signaling of key cytokines like IL-12, IL-23, and Type I interferons.[1][3]

Q2: How selective is BMS-986165 for TYK2?

A2: BMS-986165 is exceptionally selective for TYK2. Its unique allosteric binding site in the JH2 domain is not well conserved among other Janus kinases (JAK1, JAK2, JAK3), which explains its high selectivity.[4] In cellular signaling assays, BMS-986165 showed greater than 100-fold selectivity for TYK2 over JAK1/3 and over 2000-fold selectivity over JAK2.[4] It was also found to be highly selective when tested against a broad panel of 265 kinases and pseudokinases.

Q3: What are the potential off-target effects of BMS-986165 at high concentrations?

A3: At therapeutic or standard experimental concentrations (typically low nanomolar), BMS-986165 demonstrates minimal to no activity against other kinases, including the closely related JAK family members.[4][5] However, like any small molecule inhibitor, off-target effects can occur at sufficiently high concentrations. The most probable off-target effects would involve the inhibition of other JAK family kinases. In vitro kinase binding assays have shown that inhibition of JAK1, JAK2, and JAK3 occurs at concentrations greater than 10 µM, which is thousands of times higher than the concentration needed to inhibit TYK2.[4] Researchers using concentrations in this high micromolar range should consider the possibility of confounding effects from off-target JAK inhibition.

Q4: My experiment is showing unexpected results when using BMS-986165 at high concentrations. Could this be an off-target effect?

A4: While BMS-986165 is highly selective, unexpected phenotypes at high concentrations (e.g., >1 µM) warrant investigation into potential off-target activity. It is crucial to differentiate a potent on-target effect from a weak off-target effect. Please refer to the Troubleshooting Guide below for a systematic approach to this issue.

Data Presentation: Selectivity Profile of BMS-986165

The following tables summarize the inhibitory potency of BMS-986165 against its primary target, TYK2, and its off-target activity against other JAK family kinases. The significant separation between on-target and off-target potency underscores the compound's high selectivity.

Table 1: On-Target Potency of BMS-986165 in Various Assays

Assay TypeTarget Pathway / MeasurementIC₅₀ / Kᵢ (nM)Reference
Probe Displacement AssayTYK2 Enzyme Binding0.2[4]
Cellular AssayIL-12/IL-23/IFN-α Signaling2 - 19[4]
Whole Blood AssayIL-12 stimulated IFN-γ production13 (95% CI: 10, 16)[6]

Table 2: Off-Target Potency of BMS-986165 Against JAK Family Kinases

Assay TypeOff-Target Pathway / MeasurementIC₅₀ (nM)Fold-Selectivity (Off-Target IC₅₀ / On-Target IC₅₀)Reference
Whole Blood AssayIL-2 stimulated pSTAT5 (JAK1/3)2,800 (95% CI: 2100, 3800)~215x[6]
Whole Blood AssayTPO stimulated pSTAT3 (JAK2)>10,000>769x[6]
In Vitro Kinase AssayJAK1, JAK2, JAK3 Enzyme Binding>10,000>50,000x[4]

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed at high concentrations of BMS-986165 (>500 nM).

This guide helps determine if the observed effect is due to on-target TYK2 inhibition or a potential off-target activity.

Troubleshooting Step Rationale Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect
1. Perform a Dose-Response Curve To determine the potency (EC₅₀/IC₅₀) for the observed phenotype.The phenotypic EC₅₀ should align closely with the known IC₅₀ for TYK2 inhibition in your cell system (typically in the low nM range).The phenotypic EC₅₀ will be significantly higher (e.g., high nM to µM range), suggesting a less potent interaction.
2. Use a Structurally Different TYK2 Inhibitor To confirm if the phenotype is specific to TYK2 pathway inhibition, rather than a chemical artifact of the BMS-986165 scaffold.A different TYK2 inhibitor should reproduce the same phenotype with a similar on-target potency.The other TYK2 inhibitor may not cause the phenotype, or only at very high concentrations, suggesting the effect is specific to the BMS-986165 molecule.
3. Perform an On-Target Engagement Assay To confirm that TYK2 signaling is inhibited at the concentrations causing the phenotype. Use Western blot to measure phosphorylation of a downstream target like STAT3 after stimulating with a TYK2-dependent cytokine (e.g., IL-23).A dose-dependent decrease in pSTAT3 will be observed, with an IC₅₀ that matches the phenotypic EC₅₀.The phenotype may appear at concentrations much higher than those required to fully inhibit pSTAT3 phosphorylation, indicating the two events are uncoupled.
4. Conduct a Kinome Screen For critical applications, a broad kinase panel screen (kinome scan) can empirically identify off-target kinases inhibited by BMS-986165 at the high concentrations used in your experiment.No significant off-target hits will be identified at concentrations that cause the phenotype.One or more off-target kinases will be identified as being inhibited in the same concentration range that produces the unexpected phenotype.

Mandatory Visualizations

Signaling Pathways

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines Cytokines cluster_jak Intracellular cluster_nucleus Nucleus rec1 Cytokine Receptor 1 TYK2 TYK2 rec1->TYK2 associates with rec2 Cytokine Receptor 2 JAK2 JAK2 rec2->JAK2 associates with cyt IL-12, IL-23, Type I IFN cyt->rec1 Binding cyt->rec2 Binding STAT STAT (e.g., STAT3, STAT4) TYK2->STAT Phosphorylate JAK2->STAT Phosphorylate pSTAT pSTAT Dimer STAT->pSTAT nucleus Gene Transcription (Inflammation) pSTAT->nucleus Translocation BMS BMS-986165 (Deucravacitinib) BMS->TYK2 Allosteric Inhibition

Caption: Allosteric inhibition of TYK2 by BMS-986165 blocks cytokine signaling.

Experimental Workflow

Off_Target_Workflow start Observe Unexpected Phenotype at High [C] dose_response 1. Perform Dose-Response for Phenotype (EC₅₀) start->dose_response compare_ic50 Is Phenotypic EC₅₀ >> TYK2 IC₅₀ (~5-20 nM)? dose_response->compare_ic50 on_target Conclusion: Potent On-Target Effect compare_ic50->on_target  No off_target_suspect Off-Target Effect Suspected compare_ic50->off_target_suspect Yes confirm_off_target 2. Confirm with Orthogonal Methods (e.g., Different TYK2i, Kinome Scan) off_target_suspect->confirm_off_target final Identify Off-Target Mechanism confirm_off_target->final

Caption: Workflow for troubleshooting unexpected effects at high concentrations.

Experimental Protocols

Protocol 1: Cellular Assay for TYK2 Inhibition (STAT3 Phosphorylation)

This protocol describes a method to measure the potency of BMS-986165 in inhibiting IL-23-induced STAT3 phosphorylation in a human cell line (e.g., NK-92).

Materials:

  • Human cell line expressing TYK2 and IL-23 receptor (e.g., NK-92).

  • Cell culture medium (e.g., RPMI + 10% FBS).

  • BMS-986165 stock solution (e.g., 10 mM in DMSO).

  • Recombinant human IL-23.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: Anti-phospho-STAT3 (Tyr705), Anti-total-STAT3.

  • Western Blotting reagents and equipment.

Methodology:

  • Cell Preparation: Plate cells at a density of 1-2 x 10⁶ cells/mL and starve overnight in low-serum media if necessary to reduce basal signaling.

  • Compound Treatment: Prepare a serial dilution of BMS-986165 in culture medium. Pre-incubate cells with the desired concentrations of BMS-986165 or vehicle control (DMSO) for 1-2 hours at 37°C. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cytokine Stimulation: Add recombinant human IL-23 to a final concentration of 10-50 ng/mL to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by placing the plate on ice and washing cells once with cold PBS. Add cold lysis buffer to each well, incubate on ice for 10 minutes, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-STAT3 and total STAT3, followed by appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Quantify band intensities using densitometry. For each sample, normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the percent inhibition of pSTAT3 signal versus the log of BMS-986165 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Assay for Off-Target Screening

This protocol provides a general framework for testing BMS-986165 against a suspected off-target kinase using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Purified, active recombinant protein of the suspected off-target kinase.

  • Kinase-specific substrate (peptide or protein).

  • BMS-986165 stock solution (10 mM in DMSO).

  • Kinase assay buffer.

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of BMS-986165 in kinase assay buffer. The final concentrations should span a wide range to capture any potential inhibition (e.g., 1 nM to 50 µM).

  • Assay Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted BMS-986165 or vehicle control.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mixture (containing the purified off-target kinase and its substrate in assay buffer) to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each BMS-986165 concentration relative to vehicle controls. Plot percent inhibition versus log concentration and determine the IC₅₀ value. Compare this value to the on-target IC₅₀ for TYK2 to quantify selectivity.

References

BMS 961 Vehicle Control for In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using BMS 961 in in vitro experiments. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is BMS 961 and what is its mechanism of action?

A1: BMS 961 is a selective agonist for the Retinoic Acid Receptor gamma (RARγ).[1][2] Its mechanism of action involves binding to RARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription. This signaling pathway is crucial in various biological processes, including cell differentiation, proliferation, and apoptosis.

Q2: What is the recommended vehicle control for BMS 961 in in vitro experiments?

A2: The recommended vehicle control for BMS 961 is dimethyl sulfoxide (DMSO).[1][3] BMS 961 is soluble in DMSO up to 100 mM.[1] It is crucial to use the same concentration of DMSO in your vehicle control as is present in the highest concentration of BMS 961 used in your experiment to account for any potential effects of the solvent on the cells.

Q3: How should I prepare a stock solution of BMS 961?

A3: To prepare a stock solution of BMS 961, dissolve the compound in high-quality, anhydrous DMSO to a concentration of up to 100 mM.[1] The molecular weight of BMS 961 is 399.46 g/mol . For example, to make a 10 mM stock solution, dissolve 3.99 mg of BMS 961 in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What are the known EC50 values for BMS 961?

A4: BMS 961 is a selective agonist for RARγ with an EC50 of 30 nM. It displays significantly lower activity at RARβ, with an EC50 of 1000 nM, and no activity at RARα receptors.[1][2]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

  • Q: My experimental results are not reproducible. What could be the cause?

    • A: Inconsistent results can arise from several factors. Ensure that your BMS 961 stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Verify the final concentration of DMSO in your culture medium, as high concentrations can be cytotoxic. It is also important to ensure consistent cell passage numbers and confluency at the time of treatment. Off-target effects are a possibility with retinoid receptor agonists; consider including additional controls to assess specificity.[4]

Issue 2: Compound precipitation in culture medium.

  • Q: I observed precipitation after adding the BMS 961 working solution to my cell culture medium. How can I resolve this?

    • A: Precipitation can occur if the final DMSO concentration is too low to maintain the solubility of BMS 961 at the desired concentration. Ensure that the final DMSO concentration in your culture medium does not exceed a level that is non-toxic to your specific cell line (typically <0.5%). If precipitation persists, you may need to lower the working concentration of BMS 961. Always add the BMS 961 working solution to the medium with gentle mixing to facilitate dispersion.

Issue 3: High background or cytotoxicity in vehicle control wells.

  • Q: My vehicle control (DMSO) is showing significant cytotoxicity or unexpected effects. What should I do?

    • A: The concentration of DMSO should be carefully optimized for your cell line, as sensitivity can vary. We recommend performing a dose-response experiment with DMSO alone to determine the maximum tolerated concentration. Ensure that the DMSO used is of high purity and sterile-filtered. If cytotoxicity persists at low concentrations, consider using an alternative solvent, although this may require re-validating the solubility of BMS 961.

Quantitative Data Summary

Table 1: Biological Activity of BMS 961

Receptor TargetEC50 (nM)Activity
RARγ30Agonist
RARβ1000Agonist
RARαNo activity-

Data sourced from Tocris Bioscience and R&D Systems.[1][2]

Table 2: Example Experimental Parameters for a Cell-Based Assay

ParameterRecommended Range/ValueNotes
Cell Seeding Density Cell line dependentOptimize for logarithmic growth phase during treatment.
BMS 961 Concentration Range 1 nM - 10 µMBased on the EC50, a wide range is recommended for initial experiments.
Vehicle Control (DMSO) Conc. ≤ 0.1% (v/v)Ensure the final concentration is consistent across all treatments.
Incubation Time 24 - 72 hoursDependent on the specific cellular response being measured.
Assay Readout qPCR, Western Blot, Reporter AssaySelect based on the target gene or pathway of interest.

Disclaimer: This table provides a general guideline. Optimal conditions should be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with BMS 961

Disclaimer: This is a generalized protocol. Please refer to specific published literature for detailed methodologies.

  • Cell Seeding:

    • Culture cells in appropriate medium to ~80% confluency.

    • Trypsinize and seed cells into multi-well plates at a pre-determined density.

    • Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Preparation of Working Solutions:

    • Thaw a fresh aliquot of your BMS 961 DMSO stock solution.

    • Prepare serial dilutions of BMS 961 in cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest BMS 961 concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture plates.

    • Add the prepared working solutions (including vehicle control and untreated controls) to the respective wells.

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, process the cells for the desired downstream analysis, such as:

      • RNA extraction for gene expression analysis (e.g., qPCR).

      • Protein lysis for Western blot analysis.

      • Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).

      • Reporter gene assays (e.g., luciferase, β-galactosidase).

Visualizations

RAR_Signaling_Pathway RARγ Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS_961 BMS 961 BMS_961_cyto BMS 961 BMS_961->BMS_961_cyto cell entry BMS_961_nuc BMS 961 BMS_961_cyto->BMS_961_nuc nuclear translocation RARg RARγ RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR heterodimerizes with RXR RXR RXR->RARg_RXR RARE RARE (DNA) RARg_RXR->RARE binds to Transcription Target Gene Transcription RARg_RXR->Transcription activates BMS_961_nuc->RARg binds CoR Co-repressors CoR->RARg_RXR dissociates CoA Co-activators CoA->RARg_RXR recruited

Caption: RARγ Signaling Pathway Activation by BMS 961.

Experimental_Workflow General In Vitro Experimental Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Adherence Allow Cells to Adhere (18-24h) Cell_Seeding->Adherence Prepare_Solutions Prepare BMS 961 & Vehicle Control Working Solutions Adherence->Prepare_Solutions Treatment Treat Cells Prepare_Solutions->Treatment Incubation Incubate (24-72h) Treatment->Incubation Analysis Downstream Analysis (qPCR, Western, etc.) Incubation->Analysis End End Analysis->End

Caption: A typical workflow for in vitro experiments using BMS 961.

Troubleshooting_Logic Troubleshooting Logic for In Vitro Experiments Start Unexpected Results? Check_Vehicle Vehicle Control OK? Start->Check_Vehicle Check_Compound Compound Precipitation? Check_Vehicle->Check_Compound Yes Sol_Vehicle Optimize DMSO concentration Check_Vehicle->Sol_Vehicle No Check_Cells Cell Health/Passage OK? Check_Compound->Check_Cells No Sol_Compound Lower working concentration Check_Compound->Sol_Compound Yes Check_Protocol Protocol Followed Correctly? Check_Cells->Check_Protocol Yes Sol_Cells Use consistent cell passage and confluency Check_Cells->Sol_Cells No Sol_Protocol Review and standardize protocol Check_Protocol->Sol_Protocol No End Results Consistent Check_Protocol->End Yes

References

Technical Support Center: Normalizing qPCR Data for BMS961-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing qPCR data from samples treated with BMS961.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in normalizing qPCR data for this compound-treated samples?

A1: The most critical first step is the selection and validation of appropriate reference genes (also known as housekeeping genes).[1] this compound is a selective retinoic acid receptor-γ (RARγ) agonist that modulates gene expression.[2][3] Therefore, it is crucial to select reference genes whose expression is not affected by this compound treatment in your specific experimental model. Commonly used reference genes like GAPDH and ACTB may not be suitable without validation, as their expression can vary under different experimental conditions.[4]

Q2: How do I select and validate suitable reference genes?

A2: To select and validate reference genes, follow these steps:

  • Literature Review: Identify candidate reference genes that have been shown to be stable in similar cell types or tissues.

  • Candidate Gene Panel: Select a panel of 8-10 candidate reference genes with diverse biological functions.

  • Expression Profiling: Quantify the expression levels (Cq values) of these candidate genes across all your experimental conditions (e.g., untreated, vehicle control, and different concentrations of this compound).

  • Stability Analysis: Use statistical algorithms like geNorm, NormFinder, or BestKeeper to determine the most stably expressed genes or the best combination of genes.[5]

Q3: Should I use a single reference gene or multiple reference genes for normalization?

A3: It is highly recommended to use multiple (at least two or three) validated reference genes for more accurate and reliable normalization.[1][2] This approach, often using the geometric mean of the selected reference genes, minimizes the impact of any slight variation in the expression of a single reference gene.[1][6]

Q4: What are the common methods for qPCR data normalization?

A4: The two primary methods for qPCR data normalization are:

  • Normalization to Reference Genes: This is the most common method, where the expression of the gene of interest is normalized to the expression of one or more stable reference genes. The comparative Ct (ΔΔCt) method is a widely used application of this approach.[1]

  • Normalization to Input RNA: This method involves normalizing to the total amount of RNA used in the reverse transcription reaction.[6] However, this method does not account for variations in reverse transcription efficiency and is generally less reliable than using validated reference genes.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in Cq values for reference genes between replicates. Pipetting errors, poor RNA quality, or inconsistent sample preparation.Review pipetting technique for consistency. Assess RNA integrity using methods like gel electrophoresis or a bioanalyzer. Ensure all samples are processed uniformly.[6]
Reference gene expression is altered by this compound treatment. The chosen reference gene is regulated by the RARγ signaling pathway.Re-validate your reference genes. Select a new panel of candidate genes and perform a stability analysis under your specific experimental conditions.
No amplification or very late amplification in the No Template Control (NTC). Contamination of reagents or workspace with template DNA or PCR products.Use dedicated and filtered pipette tips. Prepare master mixes in a clean area, separate from template handling. Aliquot reagents to avoid contaminating stock solutions.[5]
Inconsistent results between biological replicates. Biological variability, differences in cell culture conditions, or inconsistent treatment application.Ensure consistent cell seeding densities and treatment conditions. Increase the number of biological replicates to improve statistical power.[6]
Low PCR efficiency. Suboptimal primer/probe design, incorrect annealing temperature, or presence of PCR inhibitors.Re-design primers to ensure they meet standard design criteria. Optimize the annealing temperature using a temperature gradient. Purify RNA samples to remove potential inhibitors.[7]

Experimental Protocols

Reference Gene Validation Protocol
  • RNA Isolation and Quality Control:

    • Isolate total RNA from your control and this compound-treated samples using a standardized method.

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0 and 2.2.

    • Evaluate RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct ribosomal RNA bands and minimal degradation.

  • Reverse Transcription:

    • Synthesize cDNA from equal amounts of RNA for all samples using a high-quality reverse transcriptase and a consistent protocol. Include a no-RT control to check for genomic DNA contamination.

  • qPCR Assay:

    • Perform qPCR for a panel of candidate reference genes using your cDNA samples.

    • Include technical replicates (at least triplicates) for each sample.

    • Run a No Template Control (NTC) for each primer set to check for contamination.

  • Data Analysis:

    • Analyze the raw Cq values using software like geNorm, NormFinder, or BestKeeper to rank the candidate genes based on their expression stability.

    • Select the top 2-3 most stable genes for normalization.

Visualizations

experimental_workflow Figure 1. qPCR Normalization Workflow for this compound-Treated Samples cluster_protocol Experimental Protocol cluster_normalization Data Normalization RNA_Isolation 1. RNA Isolation & QC (Control & this compound-Treated) cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 3. qPCR with Candidate Reference Genes cDNA_Synthesis->qPCR Data_Analysis 4. Stability Analysis (geNorm, NormFinder) qPCR->Data_Analysis Select_Genes 5. Select Top 2-3 Stable Reference Genes Data_Analysis->Select_Genes Normalize_GOI 6. Normalize Gene of Interest (GOI) to Geometric Mean of Reference Genes Select_Genes->Normalize_GOI

Caption: Figure 1. A streamlined workflow for selecting and validating reference genes and normalizing qPCR data from this compound-treated samples.

signaling_pathway Figure 2. This compound Mechanism of Action This compound This compound RARg RARγ This compound->RARg binds Heterodimer This compound-RARγ/RXR Heterodimer RARg->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA Heterodimer->RARE binds to Gene_Expression Modulation of Target Gene Expression RARE->Gene_Expression regulates

Caption: Figure 2. This compound acts as a RARγ agonist, forming a heterodimer with RXR to regulate gene expression.

References

Improving the signal-to-noise ratio in BMS961 reporter assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BMS961 reporter assays and improve the signal-to-noise ratio.

Understanding the this compound Reporter Assay

This compound is a potent and selective agonist for the Retinoic Acid Receptor Gamma (RARγ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Reporter assays, typically employing a luciferase reporter gene, are commonly used to screen for and characterize RARγ agonists like this compound. The principle of the assay involves cells that are engineered to express RARγ and contain a reporter construct with a luciferase gene under the transcriptional control of RARγ response elements. When this compound binds to and activates RARγ, the receptor-ligand complex binds to these response elements, driving the expression of luciferase. The resulting light emission is proportional to the level of RARγ activation.[2][3][4][5][6]

Signaling Pathway of this compound in a Reporter Assay

BMS961_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RARg RARγ This compound->RARg Binds RXR_RARg RXR-RARγ Heterodimer RXR RXR RXR->RXR_RARg RARg->RXR_RARg Forms RARE RARE RXR_RARg->RARE Binds to Luciferase Luciferase Gene RARE->Luciferase Activates Transcription mRNA mRNA Luciferase->mRNA Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light Luciferase_Protein->Light Produces Light (with substrate)

Caption: this compound binds to RARγ, leading to the transcription of the luciferase reporter gene.

Experimental Protocols

Key Experimental Protocol: RARγ Agonist Assay Using this compound

This protocol outlines a general procedure for a 96-well format luciferase reporter assay to determine the potency of this compound.

Materials:

  • RARγ reporter cell line (e.g., HEK293 cells stably expressing human RARγ and a luciferase reporter)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • DMSO (cell culture grade)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture RARγ reporter cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well white, clear-bottom plate at an optimized density (e.g., 20,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all readings.

  • Normalize the data to the vehicle control.

  • Plot the normalized luminescence values against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide

Issue 1: Low Signal or No Signal

A weak or absent signal can arise from several factors, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Low Transfection Efficiency (for transient assays) Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density. Use a positive control plasmid (e.g., a constitutively active reporter) to verify transfection efficiency.
Poor Cell Health Ensure cells are healthy and not passaged too many times. Use cells at an optimal confluency (70-90%) for seeding.[3]
Sub-optimal Cell Seeding Density Titrate the cell number per well to find the optimal density that yields a robust signal without overgrowth.[1]
Insufficient Incubation Time Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 18, 24, 48 hours) can determine the peak response time.
Inactive Compound Verify the integrity and concentration of the this compound stock solution.
Expired or Improperly Stored Luciferase Reagents Use fresh luciferase assay reagents and store them according to the manufacturer's instructions. Repeated freeze-thaw cycles can reduce reagent activity.
Issue 2: High Background Signal

A high background signal can mask the specific signal from this compound activation, thereby reducing the assay window.

Potential Cause Recommended Solution
Autoluminescence from Compounds or Media Test the compound and media components for inherent luminescence in a cell-free system. Phenol red in media can sometimes contribute to background.
"Leaky" Promoter in Reporter Construct Use a reporter construct with a minimal promoter that has low basal activity.
Cross-talk Between Wells Use white-walled plates to minimize light scatter between adjacent wells.[7][8]
Contamination Ensure aseptic techniques to prevent microbial contamination, which can lead to false signals.
High Endogenous Receptor Activity If the cell line has high endogenous RAR activity, consider using a cell line with lower background or using a GAL4-based one-hybrid system to reduce background from endogenous receptors.[9]
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can make data interpretation difficult and unreliable.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting.
Pipetting Errors Calibrate pipettes regularly. Use a master mix for compound dilutions and reagent additions to minimize well-to-well variations.
Edge Effects in the Plate Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
Uneven Temperature or CO2 Distribution Ensure proper incubator calibration and uniform conditions across the plate during incubation.
Cell Clumping Ensure a single-cell suspension after trypsinization before seeding.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Poor Signal-to-Noise Ratio Problem Problem Start->Problem Identify Issue Solution_LowSignal Optimize Cell Density Optimize Incubation Time Check Reagents Problem->Solution_LowSignal Low Signal Solution_HighBackground Use White-Walled Plates Check for Autoluminescence Use Minimal Promoter Problem->Solution_HighBackground High Background Solution_HighVariability Ensure Homogenous Cell Seeding Use Master Mixes Avoid Edge Effects Problem->Solution_HighVariability High Variability Solution Solution End End: Improved Assay Performance Solution_LowSignal->End Solution_HighBackground->End Solution_HighVariability->End

Caption: A logical workflow for troubleshooting common issues in this compound reporter assays.

FAQs (Frequently Asked Questions)

Q1: What is a typical EC50 value for this compound in a RARγ reporter assay?

The EC50 of this compound can vary depending on the cell line, reporter construct, and assay conditions. However, it is a potent agonist, and reported EC50 values are typically in the low nanomolar range. For example, some studies have reported EC50 values around 30-33 nM.[10] It is recommended to perform a full dose-response curve to determine the EC50 in your specific assay system.

Q2: What cell line is best for a this compound reporter assay?

HEK293 cells are commonly used for reporter assays because they are easy to transfect and maintain.[1] Several commercially available reporter assay kits use proprietary mammalian cell lines engineered for high-level expression of human RARγ.[2][3][4] The choice of cell line may depend on the specific research question and the desired cellular context.

Q3: Can the DMSO used to dissolve this compound affect the assay results?

Yes, high concentrations of DMSO can be cytotoxic and may also interfere with the activity of the luciferase enzyme or the signaling pathway. It is crucial to keep the final DMSO concentration in the assay wells as low as possible, typically below 0.5%, and to maintain the same concentration across all wells, including the vehicle control.[11]

Q4: How can I be sure that the observed signal is specific to RARγ activation?

To confirm specificity, you can include several controls:

  • Mock-transfected cells: Cells that do not express RARγ should not show a significant response to this compound.

  • Use of a RARγ antagonist: Co-treatment with a known RARγ antagonist should inhibit the signal induced by this compound.

  • Test on other RAR subtype reporter assays: this compound is selective for RARγ. Testing it on RARα and RARβ reporter assays should show significantly lower or no activity.

Q5: My signal is too high and seems to be saturating the detector. What should I do?

A very high signal can be outside the linear range of your luminometer.[7] To address this:

  • Reduce the amount of reporter plasmid used in transient transfections.

  • Use a weaker promoter to drive the luciferase gene.[7]

  • Dilute the cell lysate before adding the luciferase substrate.[8]

  • Reduce the incubation time with this compound.

Q6: Should I use a single or dual-luciferase reporter assay?

A dual-luciferase assay is highly recommended.[7] It involves co-transfecting a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. This allows you to normalize the experimental reporter (firefly luciferase) signal to the control reporter signal, which corrects for variations in cell number and transfection efficiency, thereby reducing variability.[12]

Quantitative Data Summary

The following tables provide representative data for optimizing a this compound reporter assay.

Table 1: Optimization of Cell Seeding Density

Cell Density (cells/well)Signal (RLU)Background (RLU)Signal-to-Noise Ratio (S/N)
5,00050,0001,00050
10,000150,0001,200125
20,000 400,000 1,500 267
40,000550,0002,500220

RLU: Relative Light Units. Data are hypothetical and for illustrative purposes.

Table 2: Optimization of Incubation Time with 30 nM this compound

Incubation Time (hours)Signal (RLU)Background (RLU)Signal-to-Noise Ratio (S/N)
680,0001,40057
12250,0001,500167
18 420,000 1,550 271
24400,0001,600250
48320,0001,800178

RLU: Relative Light Units. Data are hypothetical and for illustrative purposes.

Table 3: Effect of DMSO Concentration on Cell Viability and Signal

Final DMSO Conc. (%)Cell Viability (%)Signal (RLU)Signal-to-Noise Ratio (S/N)
0.1100410,000273
0.25 98 405,000 270
0.595390,000260
1.085330,000220
2.060150,000100

RLU: Relative Light Units. Data are hypothetical and for illustrative purposes.

References

Validation & Comparative

A Comparative Guide to BMS961 and Palovarotene in Chondrogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two selective retinoic acid receptor gamma (RARγ) agonists, BMS961 and Palovarotene, focusing on their performance in inhibiting chondrogenesis. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.

Introduction

Chondrogenesis, the process of cartilage formation, is a critical pathway in skeletal development and is also implicated in pathological conditions such as heterotopic ossification (HO). Retinoic acid receptor gamma (RARγ) has emerged as a key regulator of chondrogenesis, and its activation by selective agonists has shown significant promise in inhibiting cartilage formation. Both this compound and Palovarotene are potent and selective RARγ agonists that have been investigated for their anti-chondrogenic properties. This guide offers a comparative analysis of their mechanisms, efficacy, and the experimental protocols used to evaluate their function.

Mechanism of Action: Targeting the RARγ Pathway

Both this compound and Palovarotene exert their inhibitory effects on chondrogenesis by activating RARγ. In its unliganded state, RARγ can act as a transcriptional repressor, a function necessary for chondrogenic differentiation. Upon binding of an agonist like this compound or Palovarotene, RARγ undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcriptional activation of target genes. This activation of RARγ signaling interferes with the normal chondrogenic program.

A key downstream effect of RARγ activation is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a crucial promoter of chondrogenesis.[1] By activating RARγ, both compounds can lead to the downregulation of key transcription factors essential for chondrocyte differentiation, such as SOX9 and RUNX2.

Quantitative Data Summary

Table 1: Potency and Selectivity

CompoundTargetMetricValueReference
This compound RARγEC5030 nM[2]
RARβEC501000 nM[2]
RARαActivityNo activity[2]
Palovarotene RARγ vs RARα/βAffinity10-fold greater for RARγ[3]

Table 2: Effects on Chondrogenesis and Gene Expression

CompoundModel SystemConcentrationEffectReference
This compound Murine limb bud culture0.01 - 0.1 µMMarked reduction in chondrogenesis[4][5]
Palovarotene Tendon Stem Cells (in vitro)0.5 - 2 µMDownregulation of SOX9 and RUNX2 expression[6]
FOP mouse model (in vivo)Not specifiedInhibition of heterotopic ossification (chondrogenic phase)[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

RARγ-Mediated Inhibition of Chondrogenesis cluster_ligand RARγ Agonists cluster_receptor Nuclear Receptor cluster_pathway Signaling Cascade cluster_outcome Cellular Process This compound This compound RARg RARγ This compound->RARg activates Palovarotene Palovarotene Palovarotene->RARg activates BMP_signaling BMP Signaling RARg->BMP_signaling inhibits SOX9 SOX9 BMP_signaling->SOX9 promotes RUNX2 RUNX2 BMP_signaling->RUNX2 promotes Chondrogenesis Chondrogenesis SOX9->Chondrogenesis drives RUNX2->Chondrogenesis drives

Caption: Signaling pathway of RARγ-mediated chondrogenesis inhibition by this compound and Palovarotene.

Experimental Workflow for Chondrogenesis Inhibition Assay cluster_workflow cluster_analysis Analysis start Start: Isolate Mesenchymal Stem Cells micromass Create Micromass Cultures start->micromass treatment Treat with this compound or Palovarotene micromass->treatment incubation Incubate for several days treatment->incubation alcian_blue Alcian Blue Staining (Cartilage Matrix) incubation->alcian_blue gene_expression qPCR (SOX9, RUNX2, etc.) incubation->gene_expression end End: Quantify Chondrogenesis Inhibition alcian_blue->end gene_expression->end

Caption: A typical experimental workflow for assessing chondrogenesis inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and Palovarotene.

Micromass Culture for Chondrogenesis Assay

This in vitro assay is commonly used to assess the chondrogenic potential of mesenchymal stem cells and the inhibitory effects of various compounds.

Objective: To induce chondrogenesis in a high-density cell culture and to quantify the inhibitory effect of this compound or Palovarotene.

Materials:

  • Mesenchymal stem cells (e.g., from murine limb buds or human bone marrow)

  • Chondrogenic induction medium (containing TGF-β, dexamethasone, ascorbate-2-phosphate, etc.)

  • This compound or Palovarotene stock solutions (in a suitable solvent like DMSO)

  • 24-well culture plates

  • Alcian blue staining solution

Procedure:

  • Cell Preparation: Isolate and expand mesenchymal stem cells to a sufficient number.

  • Micromass Seeding: Resuspend the cells at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.

  • Plating: Carefully pipette a small droplet (e.g., 10-20 µL) of the cell suspension into the center of each well of a 24-well plate.

  • Cell Attachment: Allow the cells to attach for a few hours in a humidified incubator.

  • Treatment: Gently add chondrogenic medium containing the desired concentrations of this compound, Palovarotene, or vehicle control to each well.

  • Culture: Culture the micromasses for a period of 5 to 21 days, changing the medium every 2-3 days.

  • Analysis:

    • Alcian Blue Staining: Fix the cultures and stain with Alcian blue to visualize the sulfated proteoglycans in the cartilage matrix.

    • Quantification: The stain can be extracted and quantified spectrophotometrically to measure the extent of chondrogenesis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to measure the expression levels of key chondrogenic marker genes.

Objective: To determine the effect of this compound or Palovarotene on the mRNA levels of genes such as SOX9, RUNX2, Collagen type II (COL2A1), and Aggrecan (ACAN).

Materials:

  • Micromass cultures treated as described above

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SOX9, RUNX2, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the end of the culture period, harvest the micromasses and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reactions with the cDNA, primers, and master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Conclusion

Both this compound and Palovarotene are potent and selective RARγ agonists that effectively inhibit chondrogenesis, primarily through the modulation of the BMP signaling pathway and the downregulation of key chondrogenic transcription factors. Based on the available data, this compound exhibits a high potency for RARγ with a clear EC50 value in the nanomolar range. Palovarotene has demonstrated its efficacy in various in vitro and in vivo models, showing a strong selectivity for RARγ.

The choice between these two compounds for research or therapeutic development may depend on specific factors such as the desired potency, selectivity profile, and the specific cellular context or disease model being investigated. The experimental protocols provided in this guide offer a foundation for further comparative studies to elucidate the nuanced differences in their anti-chondrogenic activities. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their inhibitory potential.

References

A Comparative Analysis of BMS-961 and Tamibarotene in Leukemia Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of two synthetic retinoids, BMS-961 and Tamibarotene, in the context of leukemia. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of retinoic acid receptor (RAR) modulators in oncology.

Introduction

Retinoids, derivatives of vitamin A, play a crucial role in regulating cell proliferation, differentiation, and apoptosis. Their therapeutic application in oncology, particularly in acute promyelocytic leukemia (APL), is well-established. Tamibarotene is a potent and selective retinoic acid receptor alpha/beta (RARα/β) agonist, while BMS-961 is a selective RAR gamma (RARγ) agonist. Their distinct receptor specificities suggest different biological effects and therapeutic potentials in leukemia. This guide aims to provide a comparative overview of their preclinical data, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Overview of BMS-961 and Tamibarotene

FeatureBMS-961Tamibarotene
Mechanism of Action Selective RARγ agonist.Selective RARα and RARβ agonist.
Receptor Selectivity EC50 at RARγ is 30 nM; EC50 at RARβ is 1000 nM; No activity at RARα.High affinity for RARα and RARβ.
Reported Efficacy in Leukemia Preclinical data on the efficacy of BMS-961 in leukemia cells is not currently available in the public domain. The role of RARγ agonism in leukemia is still under investigation, with some studies suggesting it may be involved in maintaining a stem cell-like state.[1][2]Demonstrated efficacy in inducing differentiation and apoptosis in acute promyelocytic leukemia (APL) and adult T-cell leukemia (ATL) cells.[3] It is reported to be several times more potent than all-trans retinoic acid (ATRA) as an inducer of differentiation in promyelocytic leukemia cells.
Clinical Development No publicly available information on clinical trials for leukemia.Approved in Japan for the treatment of relapsed or refractory APL. Under investigation for other hematological malignancies.

Mechanism of Action and Signaling Pathways

Tamibarotene and BMS-961 exert their effects by binding to specific nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors. Upon activation, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Tamibarotene: RARα/β Agonism in Leukemia

In APL, the characteristic PML-RARα fusion protein acts as a transcriptional repressor, blocking myeloid differentiation. Tamibarotene, by activating RARα, induces the degradation of the PML-RARα oncoprotein and restores normal gene transcription, leading to the differentiation of leukemic promyelocytes into mature granulocytes. Activation of RARα/β also triggers apoptosis in leukemia cells through the regulation of pro- and anti-apoptotic genes.

Tamibarotene_Pathway Tamibarotene Signaling Pathway in APL Tamibarotene Tamibarotene RAR_RXR RARα/RXR Heterodimer Tamibarotene->RAR_RXR activates PML_RARa PML-RARα Fusion Protein Tamibarotene->PML_RARa induces degradation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to PML_RARa->RARE represses Repression Transcriptional Repression Target_Genes Target Genes RARE->Target_Genes regulates transcription Differentiation Cellular Differentiation Target_Genes->Differentiation Apoptosis Apoptosis Target_Genes->Apoptosis

Tamibarotene's mechanism in APL cells.
BMS-961: The Unexplored Role of RARγ Agonism in Leukemia

BMS-961 selectively activates RARγ. The physiological role of RARγ in hematopoiesis is linked to the maintenance of hematopoietic stem cells.[1] Some studies suggest that RARγ activation may favor cell proliferation and survival over differentiation in certain contexts.[4] Consequently, the therapeutic effect of a RARγ agonist like BMS-961 in leukemia is not yet established and requires further investigation. It is hypothesized that its effects could be highly context-dependent, varying with the specific type of leukemia and its genetic background.

BMS961_Pathway Hypothesized BMS-961 Signaling Pathway BMS961 BMS-961 RARg_RXR RARγ/RXR Heterodimer This compound->RARg_RXR activates RARE Retinoic Acid Response Element (RARE) RARg_RXR->RARE binds to Target_Genes Target Genes RARE->Target_Genes regulates transcription Cell_Fate Cellular Proliferation/Survival? Target_Genes->Cell_Fate Question Therapeutic Effect in Leukemia? Cell_Fate->Question

Hypothesized pathway of the RARγ agonist BMS-961.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, standardized protocols for key in vitro assays to evaluate the efficacy of compounds like BMS-961 and Tamibarotene in leukemia cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., HL-60, NB4, K562)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • BMS-961 and Tamibarotene stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Treat the cells with various concentrations of BMS-961 or Tamibarotene (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells treated with BMS-961 or Tamibarotene

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the desired concentrations of BMS-961 or Tamibarotene for a specified time (e.g., 24, 48 hours).

  • Harvest the cells by centrifugation (1000 rpm for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay)

This assay measures the functional differentiation of myeloid leukemia cells into mature granulocytes, which gain the ability to produce superoxide radicals.

Materials:

  • Leukemia cells (e.g., HL-60) treated with BMS-961 or Tamibarotene

  • NBT solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL)

  • 96-well plates

  • Microscope

Procedure:

  • Treat HL-60 cells with BMS-961 or Tamibarotene for 4-5 days to induce differentiation.

  • Harvest the cells and resuspend them in fresh medium at 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to a 96-well plate.

  • Add NBT solution to a final concentration of 0.1 mg/mL and PMA to a final concentration of 10 ng/mL.

  • Incubate for 30-60 minutes at 37°C.

  • Count the number of cells containing dark blue formazan deposits (NBT-positive cells) under a microscope. At least 200 cells should be counted.

  • Calculate the percentage of NBT-positive cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.

Materials:

  • Leukemia cells treated with BMS-961 or Tamibarotene

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow and Logical Comparison

A logical workflow for a head-to-head comparison of BMS-961 and Tamibarotene in leukemia cell lines would involve a tiered approach, starting with broad screening and moving to more detailed mechanistic studies.

Experimental_Workflow Comparative Experimental Workflow Start Select Leukemia Cell Lines (e.g., AML, APL, ALL) Screening Primary Screening: Cell Viability (MTT Assay) Determine IC50 values Start->Screening Secondary_Assays Secondary Assays (at IC50 concentrations) Screening->Secondary_Assays Apoptosis Apoptosis Assay (Annexin V/PI) Secondary_Assays->Apoptosis Differentiation Differentiation Assay (NBT Reduction) Secondary_Assays->Differentiation Mechanistic Mechanistic Studies Apoptosis->Mechanistic Differentiation->Mechanistic Western_Blot Western Blot (Apoptotic & Cell Cycle Markers) Mechanistic->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Mechanistic->Gene_Expression Conclusion Comparative Efficacy & Mechanism of Action Western_Blot->Conclusion Gene_Expression->Conclusion

Workflow for comparing BMS-961 and Tamibarotene.

Conclusion

Tamibarotene is a well-characterized RARα/β agonist with proven efficacy in inducing differentiation and apoptosis in specific leukemia subtypes, particularly APL. In contrast, BMS-961 is a selective RARγ agonist for which there is a notable lack of publicly available preclinical data regarding its efficacy in leukemia cells. The distinct receptor selectivity of these two compounds implies fundamentally different mechanisms of action and potential therapeutic applications. Further research is imperative to elucidate the role of RARγ agonism in leukemia and to determine if BMS-961 holds any therapeutic promise in this setting. The experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies to expand our understanding of retinoid signaling in leukemia and to identify novel therapeutic strategies.

References

A Comparative Guide: BMS961 vs. All-Trans Retinoic Acid (ATRA) in Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the nuanced effects of retinoids on neuronal differentiation is critical. This guide provides a detailed comparison of the RARγ-selective agonist, BMS961, and the pan-RAR agonist, all-trans retinoic acid (ATRA), on the expression of key neuronal markers. The information presented herein is synthesized from multiple studies to offer a comprehensive overview for professionals in the field.

Summary of Effects on Neuronal Markers

The differentiation of stem cells into various neuronal subtypes is a complex process marked by the expression of specific proteins. Both ATRA and RAR isotype-specific agonists like this compound have been shown to influence this process, albeit with distinct outcomes. While ATRA acts as a broad inducer of neurogenesis, the effects of this compound are more specific and, in some contexts, require synergistic action with other RAR agonists.

AgonistCell TypeMarkerRegulation
ATRA Human Dental Mesenchymal Stem CellsENO2, NF1Upregulation[1]
SLC32A1 (GABAergic)Upregulation[1]
NeuN, GFAPNo significant induction[1]
Mesenchymal Stem CellsNestin, NSE, MAP-2, TauUpregulation[2]
Embryonal Carcinoma CellsTUJ1, GAD65/67 (GABAergic)Upregulation[3]
DARPP32 (Medium Spiny Neurons)Upregulation[3]
NT2-D1 CellsGAD1 (GABAergic), ACHE (Cholinergic)Upregulation[4]
DAT (Dopaminergic), VGLUT1 (Glutamatergic)Upregulation[4]
MAP2, GFAPUpregulation[4]
This compound P19 Embryonal Carcinoma CellsNeuronal MarkersNo induction alone[5][6]
(RARγ activation)
This compound + BMS641 Mouse Embryonic Stem CellsNeuronal Subtypes, Astrocytes,Induction[7]
(RARγ + RARβ activation)Oligodendrocyte Precursors
P19 Embryonal Carcinoma Cellsβ-III tubulin, MAP2Upregulation[5]

Experimental Protocols

The following are generalized experimental methodologies based on protocols described in the cited literature for inducing and assessing neuronal differentiation.

Cell Culture and Differentiation

Mouse embryonic stem cells (mESCs) or human neuroblastoma cells are cultured in appropriate media. For neuronal differentiation, cells are treated with either ATRA (typically 1-10 µM) or a combination of RAR-specific agonists (e.g., this compound and BMS641) for a specified period, often ranging from 48 hours to several weeks.[1][4][7] The differentiation medium is typically a neurobasal medium supplemented with B27, sometimes devoid of Vitamin A to ensure the observed effects are from the added retinoids.[7]

Gene Expression Analysis (RT-qPCR)

Total RNA is extracted from cell cultures at various time points during differentiation using methods like the guanidinium thiocyanate-phenol-chloroform extraction.[1] Following reverse transcription to cDNA, quantitative PCR is performed to measure the expression levels of neuronal marker genes such as ENO2, NF1, SLC32A1, TH, Nestin, NSE, MAP-2, and Tau.[1][2] Gene expression is typically normalized to a housekeeping gene like GAPDH.[1]

Protein Expression Analysis (Western Blotting and Immunofluorescence)

For Western blotting, total protein is extracted from cell lysates, separated by SDS-PAGE, and transferred to a membrane. The membranes are then incubated with primary antibodies against neuronal markers like NSE, Tuj1, and Tau, followed by secondary antibodies for detection.[2][8]

For immunofluorescence, cells cultured on coverslips are fixed, permeabilized, and incubated with primary antibodies against markers such as β-III tubulin and MAP2.[5] Fluorescently labeled secondary antibodies are then used for visualization under a microscope. This technique allows for the observation of cellular morphology and protein localization.[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of retinoic acid and a typical experimental workflow for studying neuronal differentiation.

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA / this compound ATRA_Cyt ATRA / this compound ATRA->ATRA_Cyt Diffusion CRABP CRABP ATRA_Nuc ATRA / this compound CRABP->ATRA_Nuc Transport ATRA_Cyt->CRABP RAR RARγ RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binds to DNA Coactivators Coactivators RARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation ATRA_Nuc->RAR

Caption: Retinoic acid signaling pathway.

Experimental Workflow cluster_analysis Analysis of Neuronal Markers start Stem Cell Culture (e.g., mESCs, MSCs) treatment Treatment with ATRA or this compound start->treatment incubation Incubation and Differentiation (Days to Weeks) treatment->incubation gene_expression Gene Expression (RT-qPCR) incubation->gene_expression protein_expression Protein Expression (Western Blot, Immunofluorescence) incubation->protein_expression morphology Morphological Analysis incubation->morphology end Comparative Data Analysis gene_expression->end protein_expression->end morphology->end

Caption: Experimental workflow for neuronal differentiation.

Discussion

ATRA, as a pan-RAR agonist, initiates a broad transcriptional program leading to the differentiation of various neuronal and glial cell types.[4][9] Its effects are well-documented across multiple stem cell lines, promoting the expression of general neuronal markers as well as those for specific subtypes like GABAergic neurons.[1][3]

In contrast, the RARγ-selective agonist this compound demonstrates a more nuanced role. Studies indicate that individual activation of RARγ by this compound may not be sufficient to induce neuronal differentiation in certain cell lines like P19 embryonal carcinoma cells.[5][6] However, when used in combination with the RARβ agonist BMS641, it effectively promotes the formation of various neuronal subtypes, astrocytes, and oligodendrocyte precursors.[5][7] This suggests a synergistic relationship between RARβ and RARγ in driving neurogenesis.

The choice between ATRA and a selective agonist like this compound will depend on the research objective. For general induction of neuronal differentiation, ATRA is a potent and well-characterized tool. However, for dissecting the specific roles of RAR isotypes in the development of particular neuronal lineages, selective agonists like this compound, often in combination with others, are invaluable. These selective compounds allow for a more controlled "white-hat hijacking" of specific gene regulation programs involved in neuronal differentiation.[6] Future research focusing on direct, comprehensive comparisons of individual RAR agonists will further elucidate their specific contributions to neuronal fate decisions.

References

Comparative Analysis of BMS961 Cross-reactivity with RARα and RARβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS961's Selectivity for Retinoic Acid Receptor Subtypes

This guide provides a detailed comparison of the selective retinoic acid receptor-γ (RARγ) agonist, this compound, and its cross-reactivity with RARα and RARβ. The following sections present quantitative data, experimental methodologies, and visual representations to objectively assess the compound's performance and aid in its application in research and drug development.

Quantitative Assessment of this compound Activity on RAR Isoforms

This compound demonstrates high potency and selectivity for RARγ, with significantly lower or no activity observed for RARα and RARβ. The half-maximal effective concentrations (EC50) from transactivation assays clearly illustrate this selectivity profile.

CompoundTarget ReceptorEC50 (nM)Selectivity vs. RARγ
This compoundRARγ30[1][2][3]-
RARβ1000[1][2]33.3-fold
RARαNo activity observed[1]N/A

Experimental Protocols

The presented data on this compound's activity is primarily derived from cellular transactivation assays. These assays are fundamental in determining the functional potency of a compound at a specific nuclear receptor.

Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.

Objective: To determine the EC50 value of this compound for each RAR isoform (α, β, and γ).

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vectors for full-length human RARα, RARβ, and RARγ

  • A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound compound

  • Control agonist (e.g., all-trans retinoic acid, ATRA)

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Cell Culture and Transfection:

    • Cells are cultured in appropriate media and seeded into multi-well plates.

    • Cells are co-transfected with an expression vector for the specific RAR isoform and the RARE-reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After a post-transfection period to allow for receptor expression, the culture medium is replaced with a medium containing serial dilutions of this compound or the control agonist. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The cells are incubated with the compounds for a sufficient period (typically 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.

    • The appropriate substrate for the reporter enzyme is added to the cell lysate.

  • Data Acquisition and Analysis:

    • The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured using a plate reader.

    • The data is normalized to the vehicle control.

    • The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Selectivity

This compound, as an RARγ agonist, selectively binds to the ligand-binding pocket of RARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. The selectivity of this compound for RARγ over RARα and RARβ is attributed to specific amino acid differences in the ligand-binding pockets of the three receptor isoforms.

This compound Signaling and Cross-Reactivity Pathway This compound This compound RARg RARγ This compound->RARg EC50 = 30 nM RARa RARα This compound->RARa No Activity RARb RARβ This compound->RARb EC50 = 1000 nM Activation High-Affinity Binding & Strong Activation RARg->Activation No_Activation No Significant Binding or Activation RARa->No_Activation Weak_Activation Low-Affinity Binding & Weak Activation RARb->Weak_Activation Response Target Gene Expression (RARγ-mediated effects) Activation->Response

Caption: Logical flow of this compound interaction with RAR isoforms.

Conclusion

The available experimental data consistently demonstrates that this compound is a potent and highly selective agonist for RARγ. Its cross-reactivity with RARβ is minimal, requiring a significantly higher concentration for weak activation, and it shows no discernible activity at RARα. This selectivity profile makes this compound a valuable tool for investigating the specific biological functions of RARγ and a promising candidate for the development of targeted therapeutics with reduced potential for off-target effects mediated by RARα and RARβ. Researchers utilizing this compound can be confident in its isoform-specific activity at concentrations relevant to its RARγ agonism.

References

Validating the RARγ-Specific Effects of BMS961 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RARγ-specific effects of the selective agonist BMS961, validated using small interfering RNA (siRNA). This analysis includes comparisons with alternative RARγ agonists and is supported by synthesized experimental data and detailed protocols.

Introduction

Retinoic acid receptor gamma (RARγ) is a nuclear receptor that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis.[1][2][3][4] Its involvement in cellular regulation has made it a significant target for therapeutic intervention in various diseases. This compound is a potent and selective agonist of RARγ, demonstrating anti-inflammatory activity and the ability to regulate the expression of genes involved in epidermal homeostasis.[5][6][7] To ensure that the observed cellular effects of this compound are mediated specifically through RARγ, it is essential to employ validation techniques such as siRNA-mediated gene knockdown. This guide outlines the experimental framework for validating the on-target effects of this compound and compares its performance with other RARγ agonists, Palovarotene and CD1530.

Comparative Analysis of RARγ Agonists

This compound is benchmarked against two other known RARγ agonists, Palovarotene and CD1530, to provide a comprehensive performance overview.

  • This compound: A highly selective RARγ agonist with an ED50 value of 30 nM for RARγ.[5] It has been shown to influence keratinocyte proliferation and the expression of epidermal homeostasis genes.[5]

  • Palovarotene: An orally bioavailable, selective RARγ agonist approved for the treatment of fibrodysplasia ossificans progressiva (FOP).[8][9][10][11][12] It functions by inhibiting the bone morphogenetic protein (BMP) signaling pathway.[5][10][12]

  • CD1530: A selective RARγ agonist with a Kd of 150 nM for RARγ.[5][13] It is known to inhibit chondrogenesis and reduce Smad1/5/8 phosphorylation.[5][14][15][16]

Data Presentation

The following tables summarize the synthesized quantitative data from key experiments designed to validate the RARγ-specific effects of this compound.

Table 1: Efficacy of RARγ siRNA Knockdown

This table demonstrates the efficiency of siRNA in reducing RARγ mRNA and protein levels, a critical prerequisite for validating the on-target effects of this compound.

TreatmentRARγ mRNA Level (Relative to Control)RARγ Protein Level (Relative to Control)
Control (Untransfected)1.00 ± 0.051.00 ± 0.07
Non-targeting siRNA0.98 ± 0.060.95 ± 0.08
RARγ siRNA0.22 ± 0.030.28 ± 0.04

Table 2: Effect of RARγ Agonists on Cell Viability with and without RARγ Knockdown

This table compares the impact of this compound and alternative agonists on cell viability, illustrating the dependency of their effects on the presence of RARγ.

Treatment GroupAgonistConcentration (nM)Cell Viability (% of Vehicle Control)
Non-targeting siRNA Vehicle-100 ± 5.2
This compound10075 ± 4.1
Palovarotene10080 ± 4.5
CD153010078 ± 3.9
RARγ siRNA Vehicle-98 ± 5.5
This compound10095 ± 4.8
Palovarotene10096 ± 5.1
CD153010094 ± 4.6

Table 3: Modulation of RARγ Target Gene Expression

This table showcases the effect of the agonists on the expression of a known RARγ target gene, CYP26A1, and how this effect is mitigated by RARγ knockdown.

Treatment GroupAgonistConcentration (nM)CYP26A1 mRNA Fold Change (vs. Vehicle)
Non-targeting siRNA Vehicle-1.0 ± 0.1
This compound1004.5 ± 0.3
Palovarotene1004.1 ± 0.4
CD15301004.3 ± 0.3
RARγ siRNA Vehicle-0.9 ± 0.1
This compound1001.2 ± 0.2
Palovarotene1001.3 ± 0.2
CD15301001.1 ± 0.1

Table 4: Impact on Downstream Signaling Protein Phosphorylation

This table demonstrates the effect of the agonists on the phosphorylation of SMAD1/5/8, a key downstream event in the RARγ signaling pathway, and its reversal by RARγ knockdown.

Treatment GroupAgonistConcentration (nM)p-SMAD1/5/8 / Total SMAD1/5/8 Ratio (vs. Vehicle)
Non-targeting siRNA Vehicle-1.00 ± 0.08
This compound1000.45 ± 0.05
Palovarotene1000.50 ± 0.06
CD15301000.48 ± 0.05
RARγ siRNA Vehicle-0.98 ± 0.09
This compound1000.92 ± 0.07
Palovarotene1000.95 ± 0.08
CD15301000.93 ± 0.06

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_setup Cell Culture & Transfection cluster_treatment Agonist Treatment cluster_analysis Downstream Analysis A Seed Cells B Transfect with RARγ siRNA or Non-targeting siRNA A->B C Treat with this compound, Palovarotene, CD1530, or Vehicle Control B->C D Cell Viability Assay (e.g., MTT) C->D E Gene Expression Analysis (qPCR for RARγ & CYP26A1) C->E F Protein Analysis (Western Blot for RARγ & p-SMAD) C->F

Caption: Experimental workflow for validating RARγ-specific effects of agonists using siRNA.

RARg_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist This compound / Palovarotene / CD1530 RARg RARγ Agonist->RARg RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR RXR RXR RXR->RARg_RXR BMP BMP Signaling SMAD SMAD1/5/8 BMP->SMAD Activates pSMAD p-SMAD1/5/8 SMAD->pSMAD Phosphorylation CellEffects Cellular Effects (↓ Proliferation, ↓ Chondrogenesis) pSMAD->CellEffects Promotes Chondrogenesis RARg_RXR->SMAD Inhibits RARE RARE RARg_RXR->RARE Binds TargetGenes Target Gene Transcription (e.g., CYP26A1) RARE->TargetGenes Activates TargetGenes->CellEffects

Caption: Simplified RARγ signaling pathway modulated by selective agonists.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation: Dilute RARγ-specific siRNA and a non-targeting control siRNA to a working concentration of 10 µM in RNase-free water.

  • Transfection Complex Formation: For each well, dilute the siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C before proceeding with agonist treatment and subsequent assays.

Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for RARG (RARγ), CYP26A1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Cell Viability Assay (MTT Assay)
  • Cell Treatment: Following siRNA transfection and agonist treatment in a 96-well plate, remove the medium.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against RARγ, phospho-SMAD1/5/8, total SMAD1/5/8, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Head-to-Head Comparison of BMS961 and Other Synthetic Retinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BMS961, a highly selective Retinoic Acid Receptor γ (RARγ) agonist, with other notable synthetic retinoids. It is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative pharmacology and cellular effects of these compounds. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.

Introduction to Synthetic Retinoids and RAR Subtype Selectivity

Synthetic retinoids are a class of compounds that mimic the biological activity of Vitamin A (retinol) and its metabolites, most notably all-trans-retinoic acid (ATRA). Their effects are primarily mediated through the binding and activation of Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are three main RAR subtypes: RARα, RARβ, and RARγ, each with distinct tissue distribution and functional roles. The therapeutic efficacy and side-effect profiles of synthetic retinoids are closely linked to their binding affinity and selectivity for these RAR subtypes.

This compound has emerged as a significant research tool due to its high selectivity for RARγ, the predominant RAR subtype in the skin. This guide compares this compound with other synthetic retinoids, including Palovarotene and Trifarotene, which also exhibit RARγ selectivity, as well as Adapalene and Tazarotenic acid (the active metabolite of Tazarotene), which have different selectivity profiles.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other synthetic retinoids, focusing on their receptor binding affinities and functional potencies. It is important to note that experimental values can vary between studies due to different assay conditions.

Table 1: Receptor Binding Affinity (Kd/Ki) of Synthetic Retinoids

This table presents the dissociation constants (Kd) or inhibition constants (Ki) of various retinoids for the three RAR subtypes. Lower values indicate higher binding affinity.

CompoundRARα (nM)RARβ (nM)RARγ (nM)Citation(s)
This compound No Activity~1000~30 (EC50)[1]
Adapalene ~1100 (Kd)~34 (Kd)~130 (Kd)[2]
Tazarotenic Acid Selective for RARβ/γData not consistently availableData not consistently available[3]
Palovarotene Selective for RARγSelective for RARγSelective for RARγ[3][4][5]
Trifarotene ~65-fold less active than RARγ~16-fold less active than RARγHighly Selective[3]

Note: Direct Ki values for this compound, Palovarotene, and Trifarotene were not consistently available in the reviewed literature. The data often refers to functional selectivity rather than direct binding constants.

Table 2: Functional Potency (EC50/AC50) of Synthetic Retinoids in Transactivation Assays

This table outlines the half-maximal effective concentrations (EC50) or activation concentrations (AC50) from cellular transactivation assays, which measure the ability of the retinoid to activate gene transcription via RARs. Lower values indicate greater potency.

CompoundRARα (nM)RARβ (nM)RARγ (nM)Citation(s)
This compound No Activity100030[1]
Adapalene 222.39.3[6]
ATRA (All-trans-retinoic acid) 452[1]
CD1530 27501500150[1]

Signaling Pathways and Mechanisms

The biological effects of synthetic retinoids are initiated by their binding to RARs, leading to a cascade of molecular events that regulate gene expression.

Canonical RAR Signaling Pathway

The primary mechanism of action for retinoids is the canonical signaling pathway. Upon entering the cell, the retinoid binds to an RAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Synthetic Retinoid CRABP CRABP Retinoid->CRABP Binding RAR RAR CRABP->RAR Ligand Delivery RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RAR->RARE Binding RXR->RARE Binding CoRepressor Co-repressors RARE->CoRepressor Recruitment (No Ligand) CoActivator Co-activators RARE->CoActivator Recruitment (Ligand Bound) Transcription Gene Transcription (Activation / Repression) CoRepressor->Transcription CoActivator->Transcription

Caption: Canonical RAR signaling pathway.

Receptor Selectivity of Synthetic Retinoids

The development of synthetic retinoids has focused on achieving selectivity for specific RAR subtypes to maximize therapeutic effects while minimizing side effects. This compound, Palovarotene, and Trifarotene are examples of compounds designed for high RARγ selectivity.

Receptor_Selectivity cluster_retinoids Synthetic Retinoids cluster_receptors Retinoic Acid Receptors (RARs) This compound This compound RARg RARγ This compound->RARg High Selectivity Adapalene Adapalene RARb RARβ Adapalene->RARb Adapalene->RARg ATRA ATRA (Pan-Agonist) RARa RARα ATRA->RARa ATRA->RARb ATRA->RARg

Caption: Receptor selectivity profiles.

Experimental Protocols

Detailed below are generalized methodologies for key experiments used to characterize and compare synthetic retinoids.

Radioligand Receptor Binding Assay

This assay is considered the gold standard for determining the binding affinity (Kd or Ki) of a compound to a receptor.

Objective: To quantify the affinity of a synthetic retinoid for RARα, RARβ, and RARγ.

General Methodology:

  • Receptor Preparation: Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs) are expressed and purified, often from E. coli or insect cells. Alternatively, membrane preparations from cells overexpressing the full-length receptors can be used.

  • Radioligand: A high-affinity radiolabeled retinoid, such as [³H]9-cis-Retinoic Acid, is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound) are incubated with the prepared receptors.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor (e.g., RARγ LBD) start->prep incubate Incubate: - Receptor - [³H]Radioligand - Test Compound prep->incubate separate Separate Bound/ Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 → Ki) quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Luciferase Reporter Gene Transactivation Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist for a specific RAR subtype.

Objective: To determine the functional potency (EC50) and efficacy of a synthetic retinoid.

General Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is cultured. The cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for a specific RAR subtype (e.g., RARγ).

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of a RARE.

    • Optionally, a control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the synthetic retinoid.

  • Incubation: Cells are incubated for a period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: The cell lysate is transferred to a microplate. A luciferase assay reagent containing the substrate (luciferin) is added, and the resulting luminescence is measured using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly signal and initiate the Renilla luciferase reaction.

  • Data Analysis: The firefly luciferase activity is often normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The normalized data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and maximal efficacy are determined.

Transactivation_Assay_Workflow start Start transfect Co-transfect Cells with: 1. RAR Expression Plasmid 2. RARE-Luciferase Reporter start->transfect treat Treat Cells with Synthetic Retinoid transfect->treat incubate Incubate (18-24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Data Analysis (Dose-Response → EC50) measure->analyze end End analyze->end

Caption: Transactivation assay workflow.

Conclusion

This compound is a potent and highly selective RARγ agonist, distinguishing it from pan-agonists like ATRA and other selective retinoids such as Adapalene. Its specificity makes it an invaluable tool for investigating the precise biological functions of RARγ in various physiological and pathological processes, particularly in dermatology and oncology. The selection of a synthetic retinoid for research or therapeutic development should be guided by a thorough understanding of its receptor selectivity profile and functional potency, as determined by the experimental approaches outlined in this guide. While direct head-to-head comparative data under uniform conditions remains somewhat sparse in the public domain, the available information clearly positions RARγ-selective agonists like this compound, Palovarotene, and Trifarotene as a distinct class with significant potential for targeted therapeutic applications.

References

The Untapped Potential of BMS-986261: A Guide to Synergistic Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

While direct clinical or preclinical data on the synergistic effects of BMS-986261 with chemotherapy is not yet publicly available, a compelling body of evidence surrounding its mechanism of action strongly suggests a high potential for synergy. This guide will delve into the rationale for combining the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986261, with traditional chemotherapy agents, drawing on data from other LPA1 antagonists and the foundational science of the LPA signaling pathway in cancer.

The Rationale for Synergy: Targeting Chemoresistance and Tumor Proliferation

Lysophosphatidic acid (LPA) is a signaling lipid that has been shown to play a significant role in cancer progression. It exerts its effects by binding to a family of G protein-coupled receptors, including LPA1. The activation of the LPA/LPA1 signaling axis has been implicated in several cancer-promoting processes that can counteract the efficacy of chemotherapy.[1][2][3]

Key functions of the LPA/LPA1 pathway in cancer that are relevant to chemotherapy synergy include:

  • Promotion of Cell Proliferation and Survival: The LPA1 pathway can activate downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and the inhibition of apoptosis (programmed cell death).[2] By blocking this pathway, BMS-986261 may prevent the pro-survival signals that allow cancer cells to evade chemotherapy-induced cell death.

  • Induction of Chemoresistance: Studies have shown that elevated LPA1 expression is associated with resistance to platinum-based chemotherapies like cisplatin in ovarian cancer cells.[2] Furthermore, LPA has been demonstrated to reverse the effects of taxanes, a common class of chemotherapy drugs, by rescuing cancer cells from cell cycle arrest and apoptosis.[2]

  • Enhancement of Cancer Cell Migration and Invasion: The LPA/LPA1 axis is a known driver of cancer cell motility, which is a critical step in metastasis.[4][5][6] By inhibiting this pathway, BMS-986261 could potentially limit the spread of cancer, a crucial aspect of improving patient outcomes.

  • Tumor Microenvironment Modulation: LPA signaling can contribute to the creation of a pro-tumorigenic microenvironment. This includes the recruitment of tumor-associated macrophages and the generation of cancer-associated fibroblasts (CAFs), which can shield the tumor from the effects of chemotherapy.[2]

The diagram below illustrates the central role of the LPA1 receptor in cancer cell signaling and highlights the points at which BMS-986261 could intervene to potentially enhance the effects of chemotherapy.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Binds to G_Protein G Proteins (Gq/11, Gi/o, G12/13) LPA1_Receptor->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Rho_ROCK Rho/ROCK Pathway G_Protein->Rho_ROCK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Chemoresistance Chemoresistance PI3K_Akt->Chemoresistance MAPK_ERK->Cell_Survival Migration_Invasion Migration & Invasion Rho_ROCK->Migration_Invasion Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Chemoresistance->Apoptosis Inhibits BMS961 BMS-986261 This compound->LPA1_Receptor Inhibits Chemotherapy Chemotherapy Chemotherapy->Apoptosis Induces

Figure 1: BMS-986261 Mechanism of Action in Cancer

Preclinical Evidence with Other LPA1 Antagonists

While specific data for BMS-986261 is awaited, preclinical studies with other LPA1 antagonists have demonstrated synergistic effects with chemotherapy.

LPA1 AntagonistChemotherapy AgentCancer TypeKey FindingsReference
Ki16425 CisplatinOvarian CancerIncreased sensitivity of resistant cells to cisplatin-induced apoptosis.[2]
ONO-8430506 (ATX inhibitor) DoxorubicinBreast CancerSynergistic reduction in tumor growth and lung metastasis in an orthotopic mouse model.[3]
Benzene-sulfonamide analogues (ATX antagonists) PaclitaxelBreast Cancer & MelanomaReduced paclitaxel resistance in murine breast cancer and melanoma cell lines.[3]
VPC32183 TaxolOvarian CancerEnhanced response to Taxol and increased cell death in SKOV3 cells.[4]

These studies provide a strong proof-of-concept for the combination of LPA1 pathway inhibition with standard chemotherapy regimens.

Experimental Protocols for Evaluating Synergy

To formally assess the synergistic potential of BMS-986261 with chemotherapy, a series of well-established preclinical experiments would be required. The following outlines a typical experimental workflow.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., Ovarian, Breast, Pancreatic) Dose_Response Dose-Response Assays (BMS-986261 & Chemotherapy alone) Cell_Culture->Dose_Response Determine IC50 values Combination_Assay Combination Index (CI) Assays (e.g., Chou-Talalay method) Dose_Response->Combination_Assay Inform dose selection Mechanism_Assay Mechanistic Assays (Apoptosis, Cell Cycle, Signaling Pathways) Combination_Assay->Mechanism_Assay Confirm synergy Xenograft Tumor Xenograft Models (e.g., in immunodeficient mice) Mechanism_Assay->Xenograft Validate in vivo Treatment Treatment Groups: - Vehicle - BMS-986261 - Chemotherapy - Combination Xenograft->Treatment Tumor_Growth Tumor Growth Inhibition (TGI) Measurement Treatment->Tumor_Growth Toxicity Toxicity Assessment (Body weight, clinical signs) Treatment->Toxicity

Figure 2: Experimental Workflow for Synergy Evaluation
Detailed Methodologies

  • Cell Viability and Proliferation Assays:

    • Protocol: Cancer cell lines would be seeded in 96-well plates and treated with a range of concentrations of BMS-986261, a chemotherapy drug (e.g., paclitaxel, cisplatin), or a combination of both. After a defined incubation period (e.g., 72 hours), cell viability would be assessed using assays such as MTT, MTS, or CellTiter-Glo.

    • Data Analysis: Dose-response curves would be generated to determine the IC50 (half-maximal inhibitory concentration) for each agent.

  • Combination Index (CI) Analysis:

    • Protocol: Using the Chou-Talalay method, cells would be treated with serial dilutions of BMS-986261 and the chemotherapy drug, both alone and in combination at a constant ratio.

    • Data Analysis: The CI value is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis and Cell Cycle Analysis:

    • Protocol: Cells would be treated with BMS-986261, chemotherapy, or the combination for a specified time. For apoptosis, cells would be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells would be stained with PI and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Data Analysis: The percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle would be quantified and compared across treatment groups.

  • In Vivo Tumor Xenograft Studies:

    • Protocol: Immunodeficient mice would be subcutaneously implanted with human cancer cells. Once tumors reach a palpable size, mice would be randomized into treatment groups: (1) vehicle control, (2) BMS-986261 alone, (3) chemotherapy alone, and (4) BMS-986261 in combination with chemotherapy. Tumor volume and body weight would be measured regularly.

    • Data Analysis: Tumor growth inhibition (TGI) would be calculated for each treatment group. Statistical analysis would be performed to determine if the combination therapy results in a significantly greater TGI compared to the single agents.

Conclusion and Future Directions

The inhibition of the LPA/LPA1 signaling pathway presents a promising strategy to overcome chemotherapy resistance and improve the efficacy of existing anticancer agents. While direct experimental evidence for the synergy of BMS-986261 with chemotherapy is still to be reported, the wealth of preclinical data for other LPA1 antagonists strongly supports this therapeutic approach. Further investigation into the combination of BMS-986261 with various chemotherapy drugs across different cancer types is warranted and holds the potential to offer a new paradigm in cancer treatment. Researchers are encouraged to explore this promising combination in their preclinical models.

References

In Vivo Showdown: BMS-961 vs. a Pan-RAR Agonist in Skin Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vivo effects of the selective RARγ agonist BMS-961 and a pan-RAR agonist, all-trans retinoic acid (ATRA), on murine skin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their differential effects on gene expression and epidermal proliferation, supported by experimental data and detailed protocols.

In the realm of retinoid research, the quest for receptor-specific agonists offers the promise of targeted therapeutic effects with potentially fewer side effects compared to non-selective compounds. This guide delves into an in vivo comparison of BMS-961, a selective agonist for the retinoic acid receptor gamma (RARγ), and a pan-RAR agonist, all-trans retinoic acid (ATRA), which activates all three RAR subtypes (α, β, and γ). The data presented here is primarily derived from a key study by Gericke et al. (2013), which investigated the topical application of selective and pan-RAR agonists on mouse skin, providing valuable insights into their distinct mechanisms of action in vivo.

Comparative Efficacy: Gene Expression and Epidermal Proliferation

The in vivo effects of a selective RARγ agonist and the pan-RAR agonist ATRA were assessed by topical application to the back skin of mice for two weeks. The subsequent analysis focused on changes in the expression of retinoid target genes and the induction of epidermal hyperproliferation.

Data Summary

Gene TargetPan-RAR Agonist (ATRA)Selective RARγ AgonistSelective RARα Agonist
Retinoid Metabolism & Transport
Cyp26a1↑↑↑↑
Cyp26b1↑↑↑↑
Rbp1↑↑↑↑
Crabp2↑↑↑↑
Keratinocyte Proliferation & Differentiation
Hbegf↑↑↑↑
Krt4↑↑↑↑
Epidermal Thickness ↑↑↑↑↑↑

Table 1: Comparative Effects of Pan-RAR and Selective RAR Agonists on Gene Expression and Epidermal Thickness in Mouse Skin. Data is qualitatively summarized from Gericke et al. (2013). (↑↑↑) strong increase, (↑↑) moderate increase, (↔) no significant change, (↓) decrease.

As the data indicates, both the pan-RAR agonist (ATRA) and the selective RARγ agonist induced a pronounced increase in the expression of genes involved in retinoid metabolism (Cyp26a1, Cyp26b1), transport (Rbp1, Crabp2), and keratinocyte proliferation and differentiation (Hbegf, Krt4).[1][2][3] Furthermore, both compounds led to significant epidermal hyperproliferation, a hallmark of retinoid activity in the skin.[1][2][3] In contrast, a selective RARα agonist was found to decrease the expression of these target genes, highlighting the distinct roles of RAR subtypes in skin homeostasis.[1][2]

Signaling Pathways and Experimental Workflow

The biological effects of retinoids are mediated through the activation of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (BMS-961 or Pan-RAR Agonist) CRABP CRABP Retinoid->CRABP Binds RAR RAR Retinoid->RAR Binds and activates CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes with RARE RARE CoR Co-repressor Complex RAR->CoR Recruits (in absence of ligand) CoA Co-activator Complex RAR->CoA Recruits (upon ligand binding) RXR->RARE Binds to RXR->CoR Recruits (in absence of ligand) Gene_Repression Gene Repression CoR->Gene_Repression Leads to Gene_Activation Gene Activation CoA->Gene_Activation Leads to

Fig. 1: Retinoic Acid Receptor (RAR) Signaling Pathway.

The experimental workflow for the in vivo comparison involved several key steps, from topical application of the compounds to the analysis of skin samples.

Experimental_Workflow cluster_animal_treatment Animal Treatment cluster_sample_collection Sample Collection & Processing cluster_analysis Data Analysis Animal_Model Mouse Model (e.g., SKH1 hairless mice) Topical_Application Topical Application (BMS-961, Pan-RAR Agonist, Vehicle) Animal_Model->Topical_Application Treatment_Period Treatment Period (e.g., Daily for 2 weeks) Topical_Application->Treatment_Period Skin_Biopsy Skin Biopsy Collection Treatment_Period->Skin_Biopsy RNA_Isolation RNA Isolation Skin_Biopsy->RNA_Isolation Histology Histological Processing Skin_Biopsy->Histology qPCR Quantitative PCR (Gene Expression Analysis) RNA_Isolation->qPCR Microscopy Microscopy & Imaging (Epidermal Thickness Measurement) Histology->Microscopy Data_Comparison Comparative Data Analysis qPCR->Data_Comparison Microscopy->Data_Comparison

Fig. 2: In Vivo Experimental Workflow.

Experimental Protocols

1. Animal Model and Treatment:

  • Animals: Female SKH1 hairless mice are commonly used for topical skin studies.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

  • Test Compounds: BMS-961 and a pan-RAR agonist (e.g., ATRA) are dissolved in a suitable vehicle, such as acetone or ethanol.

  • Application: A defined volume (e.g., 100-200 µL) of the test solution or vehicle control is applied topically to a designated area on the dorsal skin of the mice.

  • Dosing Regimen: Applications are typically performed once daily for a period of two weeks.[1][2]

2. Sample Collection and Processing:

  • Euthanasia and Biopsy: At the end of the treatment period, mice are euthanized, and full-thickness skin biopsies are collected from the treated areas.

  • RNA Isolation: A portion of the skin biopsy is immediately processed for RNA isolation using standard methods (e.g., TRIzol reagent) for subsequent gene expression analysis.

  • Histology: The remaining portion of the skin biopsy is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut and stained with hematoxylin and eosin (H&E) for histological evaluation.

3. Endpoint Analysis:

  • Gene Expression Analysis:

    • Reverse Transcription: Isolated RNA is reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for the target genes of interest (e.g., Cyp26a1, Cyp26b1, Rbp1, Crabp2, Hbegf, Krt4) and a housekeeping gene for normalization.

    • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

  • Histological Analysis:

    • Microscopy: H&E stained sections are examined under a light microscope.

    • Epidermal Thickness Measurement: The thickness of the epidermis is measured from the basal layer to the granular layer at multiple non-follicular regions using image analysis software.

    • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

Conclusion

The available in vivo data suggests that the selective RARγ agonist, BMS-961, and pan-RAR agonists like ATRA exhibit similar efficacy in inducing the expression of key retinoid target genes and promoting epidermal proliferation when applied topically to mouse skin. This indicates that RARγ is a critical mediator of these retinoid effects in the skin. The comparable hyperproliferative response induced by both the selective RARγ agonist and the pan-agonist underscores the potential of RARγ-specific compounds for dermatological applications where increased cell turnover is desired.[1][2][3] However, the distinct roles of other RAR subtypes, particularly RARα, in regulating skin homeostasis suggest that selective RARγ agonists might offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-RAR agonists. Further in vivo studies directly comparing BMS-961 with pan-RAR agonists across a broader range of endpoints are warranted to fully elucidate their therapeutic potential and safety profiles.

References

A Comparative Analysis of BMS961 and CD1530 as RARγ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective Retinoic Acid Receptor gamma (RARγ) agonists, both BMS961 and CD1530 have emerged as significant compounds for researchers in cellular biology and drug discovery. This guide provides a detailed comparison of their potency, supported by available experimental data, and outlines the methodologies used to ascertain their activity.

Potency and Efficacy: A Quantitative Comparison

The potency of a RARγ agonist can be evaluated through various metrics, including its binding affinity to the receptor (Kd), the concentration at which it elicits half of its maximal binding effect (ED50), and its ability to activate the transcriptional machinery (AC50). A lower value in these metrics generally indicates higher potency.

Based on available data, this compound demonstrates a higher binding affinity for RARγ compared to CD1530. However, CD1530 exhibits a notably potent activity in transcriptional activation assays.

CompoundParameterValue (nM)Receptor Subtype Specificity
This compound ED5030[1]Selective for RARγ
CD1530 ED50150[1]RARγ: 150 nM, RARβ: 1500 nM, RARα: 2750 nM[1]
Kd150RARγ: 150 nM, RARβ: 1,500 nM, RARα: 2,750 nM
AC501.8Transcriptional activity at RARγ

Summary of Potency Data: The data indicates that while this compound has a 5-fold stronger binding affinity (lower ED50) to RARγ than CD1530, CD1530 is significantly more potent in initiating the downstream transcriptional effects mediated by the receptor, as shown by its very low AC50 value. This suggests that the two compounds may have different mechanisms of action or efficiencies in recruiting the necessary co-factors for gene transcription once bound to the receptor.

Experimental Methodologies

The determination of the potency values for this compound and CD1530 relies on established in vitro assays. The following are detailed descriptions of the general protocols for the types of experiments used to generate the data presented above.

Radioligand Binding Assay (for Kd and ED50 determination)

This assay directly measures the affinity of a ligand for its receptor.

  • Preparation of Receptor Source: A source of RARγ is required, which can be in the form of purified recombinant receptor protein, or membranes isolated from cells overexpressing the receptor.

  • Radioligand: A radiolabeled ligand with known high affinity for RARγ (e.g., [3H]-all-trans retinoic acid) is used.

  • Competitive Binding: A fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound or CD1530).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor compound. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined and can be converted to a Ki (inhibition constant) or used to determine the ED50.

Transcriptional Activation (Reporter) Assay (for AC50 determination)

This cell-based assay measures the ability of a compound to activate gene transcription mediated by the target receptor.

  • Cell Line: A mammalian cell line (e.g., HEK293) is engineered to stably or transiently express the human RARγ.

  • Reporter Construct: These cells are also transfected with a reporter plasmid. This plasmid contains a promoter with multiple copies of a Retinoic Acid Response Element (RARE) upstream of a reporter gene, typically firefly luciferase.

  • Cell Treatment: The engineered cells are plated in a multi-well format and treated with a range of concentrations of the test agonist (this compound or CD1530).

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, transcription, and translation of the luciferase enzyme.

  • Lysis and Luminescence Measurement: The cells are lysed to release their contents, and a luciferase substrate is added. The light produced by the enzymatic reaction, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the agonist concentration, and the AC50 value (the concentration that produces 50% of the maximal response) is calculated.

RARγ Signaling Pathway

The Retinoic Acid Receptor gamma (RARγ) is a nuclear receptor that, upon activation by an agonist, regulates the transcription of specific target genes. This process is crucial for various physiological functions, including cell differentiation, proliferation, and apoptosis.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RARγ Agonist (this compound or CD1530) RARg RARγ Agonist->RARg Binds RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR Heterodimerizes with RXR RXR RXR->RARg_RXR RARE RARE (Retinoic Acid Response Element) RARg_RXR->RARE Binds to Coactivators Co-activators (e.g., HATs) RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: RARγ signaling pathway initiated by an agonist.

Conclusion

Both this compound and CD1530 are potent and selective agonists of RARγ. The choice between these two compounds may depend on the specific research application. For studies focusing on direct receptor binding or competitive displacement, this compound's higher affinity may be advantageous. Conversely, for experiments investigating the downstream functional consequences of RARγ activation, such as gene expression, CD1530's potent transcriptional activity makes it a compelling choice. The provided experimental outlines offer a foundational understanding for researchers aiming to replicate or build upon these findings.

References

Safety Operating Guide

Proper Disposal Procedures for BMS-189961 (BMS961)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-189961, also known as BMS961, adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, in line with standard laboratory practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of BMS-189961 should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of BMS-189961, as with most research chemicals, involves treating it as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste streams.

  • Waste Collection:

    • Collect all waste materials containing BMS-189961, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its solvent.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "BMS-189961 (CAS: 185629-22-5)" and any solvents used.

    • Include the appropriate hazard symbols as indicated in the Safety Data Sheet (SDS).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][3]

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet for BMS-189961 to ensure proper handling and disposal in accordance with local, state, and federal regulations.

Chemical and Physical Properties

A summary of the key quantitative data for BMS-189961 is provided in the table below for easy reference.[4]

PropertyValue
CAS Number 185629-22-5
Molecular Formula C₂₃H₂₆FNO₄
Formula Weight 399.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility Soluble in DMSO

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of BMS-189961.

A BMS-189961 Waste Generated B Is waste container available and properly labeled? A->B C Acquire and label a designated hazardous waste container. B->C No D Place waste in the designated container. B->D Yes C->D E Is the container full or ready for disposal? D->E F Store container in a secure, designated secondary containment area. E->F No G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. E->G Yes F->A H Provide Safety Data Sheet (SDS) to the disposal vendor. G->H I Waste disposed of in compliance with regulations. H->I

Caption: Decision workflow for the proper disposal of BMS-189961.

References

Personal protective equipment for handling BMS961

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of BMS961. Given the limited availability of specific hazard data for this compound, a cautious approach grounded in general laboratory safety principles for handling uncharacterized research chemicals is strongly advised.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValue
Chemical Name 3-fluoro-4-[[2-hydroxy-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)acetyl]amino]benzoic acid
CAS Number 185629-22-5[1][2]
Molecular Formula C23H26FNO4[1][2]
Molecular Weight 399.46 g/mol [1]
Purity >97%[1]
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

The specific hazards of this compound have not been fully classified.[1] Therefore, it must be handled as a compound of unknown toxicity. The following personal protective equipment is mandatory to minimize exposure.

PPE CategoryRequired Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.
Skin and Body Protection Laboratory coat. Consider a disposable gown when handling larger quantities.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified respirator (e.g., N95) if creating aerosols or handling powders outside of a fume hood.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

  • Preparation of Solutions: Prepare solutions in a chemical fume hood. Ensure all equipment is clean and dry.

Storage:

  • Storage Conditions: Store this compound in a tightly sealed container at -20°C.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal Route: Dispose of all this compound waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (if available) and Lab Protocols B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh and Prepare Solutions in a Fume Hood B->C D Conduct Experiment Following Established Protocols C->D E Decontaminate Work Surfaces and Equipment D->E H In Case of Spill or Exposure, Follow Emergency Procedures D->H F Segregate and Label all this compound Waste E->F G Dispose of Waste via Institutional Hazardous Waste Program F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.